Methyl 2,5-difluoro-3-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,5-difluoro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASMPKWBIDRHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154278-08-6 | |
| Record name | methyl 2,5-difluoro-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2,5-difluoro-3-nitrobenzoate: A Technical Guide for Chemical Research and Development
This guide provides an in-depth technical overview of Methyl 2,5-difluoro-3-nitrobenzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this document integrates established chemical principles with data from structurally related analogs to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Nitroaromatics
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—make it a valuable element in the design of novel molecules.[1][2] The introduction of fluorine can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug discovery.[3][4]
This compound belongs to a class of compounds that combines the benefits of fluorine substitution with the versatile reactivity of a nitroaromatic system. The nitro group serves as a powerful electron-withdrawing group and a synthetic handle that can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical scaffolds.[5] This unique combination of functionalities makes this compound a promising intermediate for the synthesis of complex and potentially bioactive molecules.[6]
This guide will delve into the known and predicted properties of this compound, its synthesis, reactivity, and potential applications, providing a solid foundation for its use in research and development.
Physicochemical and Spectral Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, we can predict its properties based on its structure and data from closely related isomers.
Compound Identification and General Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1154278-08-6 | N/A |
| Molecular Formula | C₈H₅F₂NO₄ | N/A |
| Molecular Weight | 217.13 g/mol | [6][7] |
| Appearance | Predicted to be a white to light yellow solid | N/A |
Predicted Physical Properties
The physical properties of this compound can be estimated by comparison with its isomers:
| Isomer | Melting Point (°C) | Boiling Point (°C) |
| Methyl 2,6-difluoro-3-nitrobenzoate | 59 - 63 | 151 @ 9 mmHg |
| Methyl 2-methyl-3-nitrobenzoate | 65.0 - 69.0 | N/A |
| Methyl 3-nitrobenzoate | 78 - 80 | 279 |
Based on these values, it is reasonable to predict that this compound will be a solid at room temperature with a melting point in the range of 60-80 °C. Its boiling point is likely to be similar to that of the 2,6-difluoro isomer under reduced pressure.
Predicted Spectroscopic Data
The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one singlet for the methyl ester. The electron-withdrawing effects of the nitro and fluoro groups will cause the aromatic protons to be deshielded, appearing at a higher chemical shift (downfield).
-
Aromatic Protons (2H): Expected in the range of 7.5 - 8.5 ppm. The coupling between the two aromatic protons and with the fluorine atoms will likely result in complex splitting patterns (e.g., doublet of doublets or multiplets).
-
Methyl Protons (3H): A sharp singlet is expected around 3.9 ppm, which is a characteristic chemical shift for methyl esters.[8]
The carbon NMR spectrum will provide information about the carbon framework. Due to the lack of symmetry, eight distinct signals are expected.
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear around 164-166 ppm.[5]
-
Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm range. The carbons directly attached to the fluorine atoms will show large C-F coupling constants. The carbon bearing the nitro group will also be significantly deshielded.
-
Methyl Carbon: The methyl ester carbon will be the most shielded, appearing at approximately 52-53 ppm.[5]
The IR spectrum will be characterized by strong absorptions corresponding to the nitro and carbonyl groups.[9]
-
C=O Stretch (Ester): A strong, sharp peak is expected in the region of 1720-1740 cm⁻¹.
-
NO₂ Asymmetric Stretch: A strong absorption between 1530 and 1550 cm⁻¹.[10]
-
NO₂ Symmetric Stretch: Another strong absorption between 1350 and 1370 cm⁻¹.[10]
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ range.[11]
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[11]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 217. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31), the nitro group (-NO₂, M-46), and the carbomethoxy group (-COOCH₃, M-59).[12]
Synthesis and Purification
This compound can be synthesized through two primary and logical pathways: the esterification of 2,5-difluoro-3-nitrobenzoic acid or the nitration of methyl 2,5-difluorobenzoate.
Synthetic Route 1: Esterification of 2,5-difluoro-3-nitrobenzoic acid
This is a classic Fischer esterification reaction. The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[13]
Experimental Protocol:
-
Reaction Setup: To a solution of 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Subsequently, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthetic Route 2: Nitration of Methyl 2,5-difluorobenzoate
This route involves an electrophilic aromatic substitution reaction where the benzene ring of methyl 2,5-difluorobenzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid.[5]
Experimental Protocol:
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0°C with stirring.
-
Reaction Setup: Dissolve methyl 2,5-difluorobenzoate (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.
-
Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of the ester, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by its three key functional components: the aromatic ring, the nitro group, and the methyl ester.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acidic media. This transformation is fundamental for introducing a nucleophilic amine functionality, opening up a vast array of subsequent chemical modifications.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms and a nitro group activates the aromatic ring towards nucleophilic aromatic substitution. One or both of the fluorine atoms could potentially be displaced by strong nucleophiles, although the positions ortho and para to the nitro group are generally more activated.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the formation of amides or other carboxylic acid derivatives.
Applications in Drug Discovery and Development
While specific applications of this compound are not yet widely reported, its structural motifs are prevalent in many biologically active compounds.
-
Scaffold for Bioactive Molecules: The corresponding aniline (obtained after nitro reduction) is a valuable intermediate for the synthesis of heterocyclic compounds, which are common cores in many drug candidates.
-
Modulation of Physicochemical Properties: The difluoro substitution pattern can be strategically employed to fine-tune the electronic properties and lipophilicity of a lead compound, potentially improving its pharmacokinetic profile.[1]
-
¹⁸F Radiochemistry: The presence of fluorine atoms offers the potential for the synthesis of ¹⁸F-labeled analogues for use in Positron Emission Tomography (PET) imaging, a powerful tool in preclinical and clinical drug development.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a strategically important chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently limited, this guide provides a robust framework of its predicted properties, reliable synthetic routes, and likely reactivity based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated building blocks continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the development of new technologies and therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aiinmr.com [aiinmr.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 14. home.miracosta.edu [home.miracosta.edu]
An In-depth Technical Guide to Methyl 2,5-difluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-difluoro-3-nitrobenzoate, with the Chemical Abstracts Service (CAS) number 1154278-08-6 , is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring, coupled with a reactive methyl ester, makes it a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates, while the nitro group serves as a key handle for further chemical transformations, most notably its reduction to an aniline derivative. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, offering practical insights for its utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1154278-08-6 |
| Molecular Formula | C₈H₅F₂NO₄ |
| Molecular Weight | 217.13 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane |
Synthesis and Purification
The most common and practical laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2,5-difluoro-3-nitrobenzoic acid. This reaction is typically carried out using methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 2,5-difluoro-3-nitrobenzoic acid
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2,5-difluoro-3-nitrobenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
The use of an acid catalyst, such as sulfuric acid or thionyl chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium of the esterification to be reached more quickly.
-
The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.
-
Purification by column chromatography is a standard and effective method for separating the desired ester from any non-polar impurities or byproducts.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy (Predicted)
The NMR spectra are crucial for confirming the structure of the synthesized compound.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| A singlet for the methyl ester protons (-OCH₃) is expected around 3.9-4.0 ppm. | The carbonyl carbon of the ester is expected to appear significantly downfield, around 160-165 ppm. |
| Two aromatic protons will be present, appearing as complex multiplets due to H-F and H-H coupling. Their chemical shifts will be in the downfield region (7.5-8.5 ppm) due to the electron-withdrawing effects of the fluorine and nitro groups. | The aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the fluorine atoms will show large C-F coupling constants. |
| The methyl carbon of the ester will be the most upfield signal, expected around 52-54 ppm. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorption bands are anticipated, one symmetric stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1520-1540 cm⁻¹.
-
C-F stretch: Strong absorption bands for the aryl-fluorine bonds are expected in the range of 1100-1300 cm⁻¹.
-
C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹ is also expected.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 217. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 186, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 158.
Reactivity and Synthetic Utility
This compound is a versatile synthetic intermediate due to the presence of multiple reactive sites.
Caption: Key reactive sites of this compound.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (aniline derivative) using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., SnCl₂, Fe/HCl). This transformation is fundamental to its use in building more complex molecules, as the resulting aniline is a key precursor for the formation of amides, sulfonamides, and heterocyclic rings.
-
Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo amidation with amines to form various benzamides.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, activated by the electron-withdrawing nitro and ester groups, can be susceptible to nucleophilic aromatic substitution with strong nucleophiles, although this is generally less facile than in more activated systems.
Applications in Drug Discovery
The true value of this compound lies in its application as a scaffold in the synthesis of novel therapeutic agents. The difluoro-nitro-substituted phenyl ring is a common motif in a variety of biologically active compounds.
Precursor for Kinase Inhibitors
A significant application of fluoronitrobenzoic acid derivatives is in the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,5-difluoro-3-aminobenzoate core, obtained after reduction of the nitro group, serves as a versatile platform for the construction of various kinase inhibitor scaffolds. The fluorine atoms can form favorable interactions with the kinase active site and improve the pharmacokinetic properties of the drug candidate.
Building Block for Novel Heterocycles
The aniline derivative of this compound is a key starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. These include, but are not limited to, quinolones, quinazolines, and benzimidazoles, which are privileged structures in medicinal chemistry.
Conclusion
This compound is a valuable and strategically designed building block for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined reactivity, and the advantageous properties conferred by the fluorine and nitro substituents make it an important tool in the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties and synthetic utility, as outlined in this guide, will enable researchers to effectively leverage this compound in their drug discovery programs.
References
An In-Depth Technical Guide to Methyl 2,5-difluoro-3-nitrobenzoate
This guide provides a comprehensive technical overview of Methyl 2,5-difluoro-3-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.
Core Identity and Chemical Structure
This compound is an aromatic organic compound characterized by a benzene ring substituted with two fluorine atoms, a nitro group, and a methyl ester group. Its precise substitution pattern (2,5-difluoro, 3-nitro) is critical to its reactivity and utility as a building block in complex molecule synthesis.
The IUPAC name for this compound is This compound .[1] It is registered under the CAS Number 1154278-08-6 .[1][2][3]
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1154278-08-6 | [1][2][3] |
| Molecular Formula | C₈H₅F₂NO₄ | [1][4] |
| Molecular Weight | 217.13 g/mol | [1][4] |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)F)--INVALID-LINK--[O-])F | [4] |
| InChIKey | LASMPKWBIDRHAC-UHFFFAOYSA-N | [4] |
Physicochemical and Spectral Properties
Detailed experimental data for the physicochemical properties of this compound, such as melting and boiling points, are not widely available in published literature. However, predicted values and data from similar isomers provide useful estimates.
| Property | Value | Notes |
| Physical State | Expected to be a solid at room temperature. | Based on similar substituted nitrobenzoates. |
| Melting Point | Data not available. | The related isomer, Methyl 2,6-difluoro-3-nitrobenzoate, has a melting point of 59-63 °C.[5] |
| Boiling Point | Data not available. | The related isomer, Methyl 2,6-difluoro-3-nitrobenzoate, has a boiling point of 151 °C at 9 mmHg.[5] |
| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. | General property of similar organic esters. |
| XlogP (Predicted) | 1.8 | [4] |
Spectral Data Interpretation (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (7-8.5 ppm) corresponding to the two protons on the benzene ring, and a singlet around 3.9 ppm for the methyl ester protons. The coupling patterns of the aromatic protons would be influenced by the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon of the ester would appear significantly downfield (~164 ppm). The aromatic carbons would resonate between 110-160 ppm, with the carbons directly bonded to fluorine showing characteristic splitting. The methyl carbon would be found upfield (~53 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ester (around 1735-1750 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-F stretching vibrations.
Synthesis and Reactivity
This compound is typically synthesized in a two-step process starting from 2,5-difluorobenzoic acid.
Experimental Protocol: Synthesis
Step 1: Nitration of 2,5-Difluorobenzoic Acid
This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.[6][7]
-
To a stirred solution of concentrated sulfuric acid, cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 2,5-difluorobenzoic acid (1.0 eq.) to the sulfuric acid, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring progress by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2,5-difluoro-3-nitrobenzoic acid.
Step 2: Fischer Esterification of 2,5-Difluoro-3-nitrobenzoic Acid
This protocol is a standard Fischer esterification method.[8]
-
Suspend 2,5-difluoro-3-nitrobenzoic acid (1.0 eq.) in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound, which can be further purified by column chromatography or recrystallization.
Chemical Reactivity
The reactivity of this compound is governed by its functional groups.
-
Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine. This transformation is crucial for its use as a building block, as the resulting aniline derivative, Methyl 3-amino-2,5-difluorobenzoate, is a versatile precursor for a wide range of further chemical modifications, such as amide bond formation, alkylation, and the construction of heterocyclic rings.[9]
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, allowing for different coupling reactions.
-
Nucleophilic Aromatic Substitution: While the benzene ring is electron-deficient due to the nitro and ester groups, the presence of two fluorine atoms makes it susceptible to nucleophilic aromatic substitution, although this reactivity is less commonly exploited than the reduction of the nitro group.
Applications in Research and Drug Development
Substituted nitrobenzoates are vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] While specific applications for this compound are not extensively documented in public literature, its structure suggests significant potential in several areas:
-
Pharmaceutical Synthesis: As a functionalized building block, it is likely used in the synthesis of complex active pharmaceutical ingredients (APIs). The difluoro-nitro-aromatic motif is present in various developmental drugs. The fluorine atoms can enhance metabolic stability and binding affinity, while the amine derived from the nitro group serves as a key handle for molecular elaboration.[9]
-
Agrochemicals: Similar to its pharmaceutical role, this compound can act as a precursor for novel herbicides and pesticides, where the specific substitution pattern can influence biological activity and selectivity.[5]
-
Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into advanced materials, such as polymers with specific electronic or thermal properties.[5]
Safety and Handling
Specific GHS hazard classifications for this compound are not established. However, based on the data for the closely related isomer, Methyl 2,6-difluoro-3-nitrobenzoate , the following hazards should be assumed:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
References
- 1. appchemical.com [appchemical.com]
- 2. 1154278-08-6 this compound AKSci 7238DE [aksci.com]
- 3. 1pchem.com [1pchem.com]
- 4. PubChemLite - this compound (C8H5F2NO4) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. prepchem.com [prepchem.com]
- 8. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Weight of Methyl 2,5-difluoro-3-nitrobenzoate
This guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just the fundamental data, but also the practical context and methodologies essential for laboratory work. We will delve into the theoretical calculation, experimental determination, and the significance of this fundamental chemical property.
Introduction to this compound
This compound is a substituted aromatic compound. Its structure, featuring a benzene ring with two fluorine atoms, a nitro group, and a methyl ester group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate knowledge of its molecular weight is the cornerstone of its chemical characterization, influencing everything from reaction stoichiometry to analytical method development.
Core Properties of this compound
A precise understanding of the compound's properties is critical for its application. The following table summarizes the key identifiers and the calculated molecular weight of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂NO₄ | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 217.13 g/mol | [2] |
| Monoisotopic Mass | 217.01866 Da | [1] |
A Note on Mass vs. Weight: It is crucial to differentiate between molecular weight (or more accurately, molar mass) and monoisotopic mass. The molecular weight is an average based on the natural abundance of the isotopes of each element. The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.
Theoretical Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₈H₅F₂NO₄.
The calculation is as follows:
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 5 atoms × 1.008 u = 5.040 u
-
Fluorine (F): 2 atoms × 18.998 u = 37.996 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
Total Molecular Weight = 96.088 + 5.040 + 37.996 + 14.007 + 63.996 = 217.127 u
This calculated value is in close agreement with the published molecular weight of 217.13 g/mol .[2]
Experimental Determination of Molecular Weight
While theoretical calculations are essential, experimental verification is the gold standard in chemical characterization. Mass spectrometry is the most common and accurate method for determining the molecular weight of organic compounds.[3]
Mass Spectrometry Workflow
The general workflow for determining the molecular weight of this compound using mass spectrometry is outlined below.
References
A Technical Guide to the Spectroscopic Characterization of Methyl 2,5-difluoro-3-nitrobenzoate
Abstract
For researchers, scientists, and professionals in drug development and materials science, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific advancement. Methyl 2,5-difluoro-3-nitrobenzoate, a substituted aromatic ester, presents a unique combination of functionalities whose electronic interactions govern its spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures. By explaining the causality behind expected spectral features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as an authoritative reference for the characterization of this and structurally related compounds. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.
Introduction: The Structural Imperative
This compound (C₈H₅F₂NO₄) is a poly-substituted aromatic compound featuring an electron-withdrawing nitro group, two strongly electronegative fluorine atoms, and a methyl ester moiety. This specific arrangement of substituents creates a complex electronic environment that profoundly influences the chemical and physical properties of the molecule, as well as its utility as a chemical intermediate. Accurate and comprehensive spectroscopic analysis is therefore not merely a procedural step but a fundamental requirement to confirm its identity, purity, and structure, ensuring the reliability of any subsequent research or development efforts.
This guide moves beyond a simple listing of data. As a Senior Application Scientist, the objective is to provide a predictive framework grounded in established spectroscopic principles. We will deconstruct the molecule's structure to forecast the outcome of key analytical techniques, thereby creating a self-validating system for any researcher synthesizing or utilizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for delineating the precise atomic connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals: one for the aromatic protons and one for the methyl ester protons. The aromatic region will be particularly informative due to spin-spin coupling between the protons and the fluorine nuclei.
-
Methyl Protons (-OCH₃): A singlet is anticipated for the three methyl protons. Its chemical shift will be influenced by the deshielding effect of the adjacent ester carbonyl group. A predicted chemical shift is in the range of δ 3.9-4.0 ppm .
-
Aromatic Protons (Ar-H): The benzene ring has two remaining protons. Due to the substitution pattern, they are not chemically equivalent.
-
H-4: This proton is situated between a fluorine atom and a nitro group. It is expected to be significantly deshielded and will appear as a doublet of doublets due to coupling with H-6 (meta coupling) and F-5 (ortho coupling).
-
H-6: This proton is positioned between a fluorine atom and the methyl ester group. It will also be a doublet of doublets, coupling to H-4 (meta coupling) and F-5 (meta coupling).
-
The electron-withdrawing nature of the nitro and fluoro groups will shift these protons downfield compared to benzene (δ 7.3 ppm)[1][2].
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts are predicted based on established substituent effects for nitro, fluoro, and ester groups on a benzene ring.[3][4][5][6]
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 163-166 ppm .
-
Methyl Carbon (-OCH₃): The methyl carbon signal will appear upfield, generally around δ 52-54 ppm .
-
Aromatic Carbons (Ar-C):
-
C-F Bonds (C-2, C-5): Carbons directly bonded to fluorine exhibit large, characteristic one-bond C-F coupling constants (¹JCF). These carbons will appear as doublets and will be shifted downfield due to the electronegativity of fluorine.
-
C-NO₂ Bond (C-3): The carbon attached to the nitro group will also be deshielded.
-
C-COOCH₃ Bond (C-1): This quaternary carbon will have a chemical shift influenced by the ester group.
-
C-H Bonds (C-4, C-6): These carbons will show smaller C-F couplings and their shifts will be modulated by the combined electronic effects of all substituents.
-
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[7][8][9] We expect two distinct signals for the two non-equivalent fluorine atoms.
-
F-2: This fluorine atom is ortho to both the ester and the nitro group. Its chemical shift will be influenced by these adjacent groups. It will be split by F-5 (meta coupling, ⁴JFF) and potentially by H-6 (meta coupling, ⁴JHF).
-
F-5: This fluorine is ortho to a proton (H-4) and meta to the nitro group. It will be split into a doublet of doublets by F-2 (meta coupling, ⁴JFF) and H-4 (ortho coupling, ³JHF).
Long-range F-F coupling constants are common and significant.[10][11]
Predicted NMR Data Summary
| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | -OCH₃ | 3.9 - 4.0 | s (singlet) | N/A |
| ¹H | H-4 | 8.0 - 8.4 | dd (doublet of doublets) | ³JHF (ortho) ≈ 8-10 Hz; ⁴JHH (meta) ≈ 2-3 Hz |
| ¹H | H-6 | 7.8 - 8.2 | dd (doublet of doublets) | ⁴JHF (meta) ≈ 4-6 Hz; ⁴JHH (meta) ≈ 2-3 Hz |
| ¹³C | -C=O | 163 - 166 | s (or t from C-F) | |
| ¹³C | -OCH₃ | 52 - 54 | q (quartet) | |
| ¹³C | C-1 | ~125-130 | d (doublet) | ²JCF (from F-2) |
| ¹³C | C-2 | ~155-160 | d (doublet) | ¹JCF |
| ¹³C | C-3 | ~145-150 | d (doublet) | ²JCF (from F-2) |
| ¹³C | C-4 | ~120-125 | dd (doublet of doublets) | ²JCF (from F-5), ⁴JCF (from F-2) |
| ¹³C | C-5 | ~158-163 | d (doublet) | ¹JCF |
| ¹³C | C-6 | ~118-122 | dd (doublet of doublets) | ²JCF (from F-5), ⁴JCF (from F-2) |
| ¹⁹F | F-2 | -110 to -120 | d (doublet) | ⁴JFF (meta) ≈ 5-15 Hz |
| ¹⁹F | F-5 | -105 to -115 | dd (doublet of doublets) | ⁴JFF (meta) ≈ 5-15 Hz; ³JHF (ortho) ≈ 8-10 Hz |
Table 1: Predicted NMR Spectroscopic Data for this compound.
NMR Structural Assignment Workflow
Caption: Workflow for complete NMR-based structure elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is predicted to be dominated by strong absorptions from the ester and nitro groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ . The presence of electronegative fluorine atoms on the ring may shift this to a slightly higher wavenumber.
-
NO₂ Stretches (Nitro): Aromatic nitro compounds display two characteristic and intense stretching vibrations.[12][13][14][15]
-
Asymmetric Stretch: 1520-1560 cm⁻¹
-
Symmetric Stretch: 1340-1360 cm⁻¹
-
-
C-O Stretch (Ester): Strong bands corresponding to the C-O single bond stretches of the ester group are expected between 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric).
-
C-F Stretches (Aryl Fluoride): Strong absorptions due to the C-F stretching vibrations are anticipated in the 1200-1280 cm⁻¹ range. These may overlap with the C-O ester bands.
-
Aromatic C=C Stretches: Medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: These will appear as weak bands above 3000 cm⁻¹ .
Predicted FT-IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Weak | Aromatic C-H Stretch |
| 1730 - 1750 | Strong, Sharp | C=O Ester Stretch |
| 1520 - 1560 | Strong | Asymmetric NO₂ Stretch |
| 1450 - 1600 | Medium-Weak | Aromatic C=C Stretch |
| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |
| 1200 - 1300 | Strong | C-O Ester Stretch & C-F Stretch |
| 1100 - 1150 | Strong | C-O Ester Stretch |
Table 2: Predicted Principal FT-IR Absorption Bands.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using Electron Ionization (EI), a common technique, we can predict the major fragmentation pathways.
-
Molecular Ion (M⁺•): The molecular ion peak is expected to be clearly visible at m/z = 217 , corresponding to the molecular weight of C₈H₅F₂NO₄. Aromatic systems generally produce stable molecular ions.[16][17]
-
Key Fragmentation Pathways:
-
Loss of Methoxy Radical (•OCH₃): A primary fragmentation for methyl esters is the alpha-cleavage loss of the methoxy radical, leading to a prominent acylium ion.[16][18][19]
-
[M - 31]⁺ → m/z = 186
-
-
Loss of Nitro Group (•NO₂): Nitroaromatics commonly fragment via the loss of the nitro group.[20][21][22][23]
-
[M - 46]⁺ → m/z = 171
-
-
Loss of CO from Acylium Ion: The acylium ion (m/z 186) can further lose carbon monoxide.
-
[m/z 186 - 28]⁺ → m/z = 158
-
-
Predicted Mass Spectrum Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Standard Operating Protocols for Data Acquisition
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended for better resolution). Tune and match the appropriate probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is highly sensitive, so fewer scans are needed. Typical parameters: 64 scans, 2-second relaxation delay. Use an appropriate fluorine reference standard (e.g., CFCl₃).
-
2D NMR (Optional but Recommended): Perform COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) experiments to unambiguously assign all signals.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (δ 0.00 ppm) or the residual solvent peak.
FT-IR Spectroscopy Protocol
-
Sample Preparation: As the compound is expected to be a solid, the KBr pellet method is recommended for high-quality spectra.[24]
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup: Purge the spectrometer's sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[25]
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Place the sample pellet in the holder and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[26]
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method.[27]
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
-
-
GC Separation: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50°C to 250°C at 10°C/min) to ensure good separation.
-
MS Data Acquisition:
-
Set the ion source to Electron Ionization (EI) mode at the standard 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of that peak to identify the molecular ion and key fragment ions.
Conclusion
This guide provides a robust, scientifically-grounded framework for the spectroscopic identification and characterization of this compound. By integrating predictive analysis based on fundamental principles with established experimental protocols, it offers researchers a comprehensive tool to validate their synthetic products with confidence. The detailed predictions for ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS serve as a benchmark for experimental data, empowering scientists to interpret complex spectra and ensure the integrity of their work in drug discovery and beyond.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. GCMS Section 6.14 [people.whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 20. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. eng.uc.edu [eng.uc.edu]
- 25. mse.washington.edu [mse.washington.edu]
- 26. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 27. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2,5-difluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the introduction of novel reagents and intermediates is a constant. Among these, fluorinated nitroaromatic compounds have carved a significant niche, offering unique electronic properties that are invaluable in the design of new molecular entities. Methyl 2,5-difluoro-3-nitrobenzoate, a member of this class, presents both significant opportunities for chemical innovation and a distinct set of handling and safety challenges. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of the safe and effective use of this compound. Herein, we will not only detail protocols but also elucidate the chemical reasoning that underpins these essential safety measures.
The Chemist's Perspective: Understanding the Hazard Profile
Data from closely related isomers, such as methyl 2,6-difluoro-3-nitrobenzoate, strongly indicate that the primary hazards are skin and eye irritation .[1][2] The presence of the nitro group and fluorine atoms can enhance the electrophilic nature of the aromatic ring, increasing its reactivity and potential to act as an irritant or sensitizer upon contact with biological tissues.
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
| Compound | GHS Hazard Statements | Source |
| Methyl 2,6-difluoro-3-nitrobenzoate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Methyl 2-fluoro-3-nitrobenzoate | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [3] |
It is prudent to assume that this compound will exhibit a similar hazard profile. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The cornerstone of safe chemical handling is a combination of robust engineering controls and appropriate personal protective equipment (PPE). This dual approach minimizes the risk of exposure at its source and provides a critical barrier for the operator.
The Primacy of Ventilation
Given the potential for respiratory irritation and the likelihood of the compound being a fine powder or volatile, all manipulations of this compound should be conducted within a certified chemical fume hood.[4] The fume hood provides a controlled environment that draws airborne particulates and vapors away from the user's breathing zone.
Personal Protective Equipment: The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in conjunction with safety goggles.[5]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and generally suitable choice for handling many organic chemicals. However, it is crucial to consult the glove manufacturer's compatibility data for specific breakthrough times, especially when working with solvents. For prolonged operations or when handling concentrated solutions, consider double-gloving.
-
Body Protection: A flame-resistant lab coat, fully fastened, is the minimum requirement. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: In most laboratory-scale applications, a properly functioning chemical fume hood will provide adequate respiratory protection. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (to account for potential decomposition products) should be available for emergency use.
Laboratory Protocols: From Receipt to Reaction
A systematic approach to handling this compound at every stage of its laboratory lifecycle is essential for ensuring safety.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5] The storage location should be clearly labeled, and access should be restricted to authorized personnel.
Weighing and Transfer
-
Step 1: Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Step 2: Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat or in a suitable container. To minimize the generation of airborne dust, use a spatula and handle the material gently.
-
Step 3: Transfer: Carefully transfer the weighed compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to avoid splashing.
In-Reaction Handling
During the course of a reaction, the primary concerns are the stability of the compound at elevated temperatures and the potential for the evolution of hazardous gases. Nitroaromatic compounds can be thermally sensitive and may decompose exothermically. While specific data for this compound is not available, it is a sound practice to monitor the reaction temperature closely, especially during heating. In the event of thermal decomposition, or in reactions involving strong acids or bases, there is a potential for the release of nitrogen oxides (NOx) and hydrogen fluoride (HF).[5] Both are highly toxic and corrosive gases.
Diagram 1: Logical Flow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills: For small spills contained within the fume hood, use an inert absorbent material (such as vermiculite or sand) to soak up the material. Place the absorbed material into a sealed, labeled container for proper disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert others. Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Diagram 2: Emergency Response Decision Tree
Caption: A decision tree for responding to emergencies involving this compound.
Waste Disposal: A Responsible Conclusion
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. Waste should be collected in clearly labeled, sealed containers. It is imperative to follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not mix this waste with other incompatible waste streams.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is not merely a matter of following rules, but of fostering a deep-seated culture of safety. This involves a thorough understanding of the potential hazards, a commitment to using appropriate controls and PPE, and a state of preparedness for any potential emergencies. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can confidently and safely explore the synthetic potential of this valuable compound.
References
- 1. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Methyl 2,5-difluoro-3-nitrobenzoate for Advanced Research and Development
This guide provides an in-depth technical overview of Methyl 2,5-difluoro-3-nitrobenzoate, a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into the procurement, quality assessment, safe handling, and synthetic utility of this versatile compound, grounding our discussion in established scientific principles and practical, field-tested insights.
Introduction to a Versatile Synthetic Building Block
This compound (CAS No. 1154278-08-6) is a substituted aromatic compound featuring a benzoate methyl ester with two fluorine atoms and a nitro group. This specific arrangement of electron-withdrawing groups renders the aromatic ring susceptible to nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening up a plethora of synthetic possibilities. These characteristics make it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The fluorine atoms can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).
Sourcing and Procurement of this compound
The acquisition of high-purity starting materials is a critical first step in any research and development endeavor. For this compound, several reputable chemical suppliers offer various grades and quantities. When selecting a supplier, researchers should consider not only the purity but also the availability of supporting analytical data and the supplier's adherence to quality control standards.
Below is a comparative table of select suppliers for this compound (CAS: 1154278-08-6):
| Supplier | Catalog Number | Purity | Available Quantities |
| AK Scientific, Inc. | 7238DE | >95% | 250mg, 1g, 5g[1] |
| 1PlusChem LLC | 1P000GG8 | Not Specified | Inquire |
| BLD Pharmatech Co., Ltd. | BD266743 | >95% | Inquire |
| CymitQuimica | 10-F363239 | >95.0% | 250mg, 1g[2] |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Mechanistic Considerations
While many researchers will opt to purchase this compound, understanding its synthesis is crucial for troubleshooting and for potential in-house production. The most common and logical synthetic route involves a two-step process: the nitration of a difluorobenzoic acid precursor followed by esterification.
A plausible synthetic pathway is the nitration of 2,5-difluorobenzoic acid to yield 2,5-difluoro-3-nitrobenzoic acid, followed by a Fischer esterification with methanol. The nitration of a similar compound, 2,5-dichlorobenzoic acid, is achieved by reacting it with a mixture of concentrated sulfuric acid and nitric acid[3]. This is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile. The esterification is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol[4].
Caption: Plausible two-step synthesis of this compound.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount before its use in any synthetic protocol. A multi-technique approach to quality control is recommended.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.9-4.0 ppm. The aromatic region will display signals corresponding to the two protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the fluorine and nitro substituents.
-
13C NMR: The carbon NMR will show a signal for the methyl carbon around 52-53 ppm and the carbonyl carbon of the ester at approximately 164-166 ppm. The six aromatic carbons will appear as distinct signals due to the lack of symmetry[5].
-
19F NMR: Fluorine NMR is a powerful tool to confirm the presence and environment of the fluorine atoms. Two distinct signals are expected, with their chemical shifts and couplings providing structural confirmation.
High-Performance Liquid Chromatography (HPLC):
-
Protocol: A reverse-phase HPLC method using a C18 column is suitable for purity assessment. A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to determine the molecular weight of the compound.
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (217.13 g/mol ).
Caption: Quality control workflow for incoming this compound.
Safe Handling, Storage, and Disposal
As with all nitroaromatic compounds, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes[6].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[7].
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves incineration by a licensed waste disposal company[8].
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of this compound is best illustrated by examining the applications of structurally similar compounds in pharmaceutical development. For instance, methyl 2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of Lenalidomide, an important anticancer drug[9][10].
The general synthetic strategy involves the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to build more complex molecular scaffolds. The fluorine atoms on the ring can improve the pharmacokinetic properties of the final drug candidate.
References
- 1. 1154278-08-6 this compound AKSci 7238DE [aksci.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. aiinmr.com [aiinmr.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 10. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical Properties of Substituted Nitrobenzoates: A Focus on Methyl 2,5-difluoro-3-nitrobenzoate
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Significance of Physical Properties in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, substituted benzene rings serve as foundational scaffolds for a vast array of functional molecules. Methyl 2,5-difluoro-3-nitrobenzoate and its isomers are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise arrangement of electron-withdrawing groups like fluorine and nitro substituents, combined with the methyl ester, creates a unique electronic and steric environment. This environment dictates the molecule's reactivity and, crucially, its physical properties.
Understanding the melting and boiling points is far from a trivial academic exercise. These parameters govern purification strategies (distillation, recrystallization), formulation development, storage conditions, and even pharmacokinetic properties like solubility.[2][3] An impurity, for instance, can be readily detected by a depression and broadening of the melting point range.[3] This guide provides a deep dive into the physical properties of this compound, contextualized by its structural analogues. While specific experimental data for the 2,5-difluoro isomer is not widely published, we can infer its properties and understand the underlying principles by examining closely related compounds, most notably the well-characterized Methyl 2,6-difluoro-3-nitrobenzoate.
Compound Profile and Core Physical Data
The precise physical characteristics of a molecule are intrinsically linked to its structure. Below is a comparative summary of this compound and its key isomers. The inclusion of related compounds provides a framework for understanding structure-property relationships.
| Compound | This compound | Methyl 2,6-difluoro-3-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate |
| Structure | ||||
| CAS Number | 1154278-08-6[4] | 84832-01-9[1][5] | 618-95-1[6][7] | 59382-59-1 |
| Molecular Formula | C₈H₅F₂NO₄[4] | C₈H₅F₂NO₄[1] | C₈H₇NO₄[6][7] | C₉H₉NO₄ |
| Molecular Weight | 217.13 g/mol [4] | 217.13 g/mol [1][5] | 181.15 g/mol [6][7] | 195.17 g/mol (approx.) |
| Melting Point (°C) | Data not available | 59 - 63[1] | 76 - 80[7] | 62 - 65 |
| Boiling Point (°C) | Data not available | 151 °C / 9 mmHg[1] | 279 (lit.)[6][7] | Data not available |
| Appearance | N/A | White to almost white powder/crystal[1] | White needle-like crystals[6] | Solid |
Scientific Rationale: The Interplay of Structure and Intermolecular Forces
The melting and boiling points of a compound are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in a solid lattice or liquid state.[8] The primary forces at play for these nitrobenzoate esters are Van der Waals dispersion forces and dipole-dipole interactions.
-
Van der Waals Forces: These forces increase with molecular weight and surface area.[8] All the molecules in the table are of a similar size, but subtle differences in shape can affect how closely they pack, influencing the strength of these interactions.
-
Dipole-Dipole Interactions: The nitro (-NO₂) and ester (-COOCH₃) groups are strongly polar, as are the C-F bonds. This creates significant molecular dipoles. The overall strength of these interactions depends on the net dipole moment of the molecule, which is a vector sum of all individual bond dipoles.
Causality Behind the Data: The presence of two highly electronegative fluorine atoms and a nitro group makes Methyl 2,6-difluoro-3-nitrobenzoate a highly polar molecule.[9][10] These strong dipole-dipole interactions contribute to its solid state at room temperature and its relatively high melting point. The boiling point of 151°C at reduced pressure (9 mmHg) indicates that the boiling point at atmospheric pressure would be significantly higher, consistent with a molecule possessing strong intermolecular forces.[1]
For the target molecule, This compound , we can predict its properties to be in a similar range. The substitution pattern (2,5-difluoro vs. 2,6-difluoro) will alter the overall molecular dipole moment and the efficiency of crystal packing, which may lead to slight differences in its melting point compared to the 2,6-isomer. However, the fundamental drivers—high molecular weight and strong dipolar interactions from the fluoro and nitro groups—remain the same.
Experimental Determination of Physical Properties
To ensure scientific rigor, the physical properties of a novel or uncharacterized compound like this compound must be determined experimentally. The protocols described below represent self-validating systems for generating trustworthy data.
Protocol for Melting Point Determination
The melting point is a critical indicator of purity.[11] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress the melting point and broaden the range.[3][12] The following procedure utilizes a standard digital melting point apparatus (e.g., Mel-Temp).
Methodology:
-
Sample Preparation: Place a small amount of the crystalline compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[13]
-
Capillary Tube Loading: Take a glass capillary tube sealed at one end.[12] Press the open end into the powdered sample until a small amount of solid enters the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[13]
-
Apparatus Setup: Insert the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to find an approximate melting point. This saves time in the subsequent accurate measurements.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new sample and heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[11]
-
Data Recording: Record two temperatures:
-
Reporting: The melting point is reported as the range T₁ - T₂. Repeat the measurement at least twice to ensure consistency.
Caption: Workflow for accurate melting point determination.
Protocol for Boiling Point Determination (Micro-Scale)
For research-scale quantities, a micro-scale method using a Thiele tube or an aluminum heating block is appropriate and minimizes sample waste.[14][15] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[16]
Methodology:
-
Apparatus Setup: Add a few milliliters of the liquid sample into a small fusion tube.[17][18]
-
Capillary Inversion: Take a small capillary tube and seal one end in a flame.[14][15] Place this sealed capillary, open-end down, into the fusion tube containing the sample.
-
Assembly: Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[16]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[14][18] The heat transfer medium should be heated slowly and steadily.[14]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is trapped air expanding and being displaced by the compound's vapor.
-
Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.
-
Identifying the Boiling Point: The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, record the temperature.[16] This is the boiling point, where the external pressure just overcomes the vapor pressure of the liquid.
-
Verification: It is good practice to repeat the determination to confirm the result. Always note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. athabascau.ca [athabascau.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.at [fishersci.at]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. pennwest.edu [pennwest.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. cdn.juniata.edu [cdn.juniata.edu]
- 18. byjus.com [byjus.com]
Methodological & Application
Synthesis of Methyl 2,5-difluoro-3-nitrobenzoate: An Application Note and Protocol for Pharmaceutical Intermediates
Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Drug Discovery
Methyl 2,5-difluoro-3-nitrobenzoate is a key building block in medicinal chemistry, valued for its unique electronic and structural properties that are imparted by the strategic placement of its functional groups. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring, making it a versatile precursor for the synthesis of complex pharmaceutical intermediates.[1][2] The fluorine atoms can enhance the metabolic stability and membrane permeability of drug candidates, while the nitro group serves as a synthetic handle that can be readily converted to an amine, enabling a wide array of subsequent chemical transformations.[1][3] This application note provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical experimental considerations to ensure a high-yield and high-purity outcome.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2,5-difluorobenzoic acid. The two primary synthetic routes are:
-
Route A: Nitration of 2,5-difluorobenzoic acid, followed by Fischer esterification of the resulting 2,5-difluoro-3-nitrobenzoic acid.
-
Route B: Fischer esterification of 2,5-difluorobenzoic acid to yield methyl 2,5-difluorobenzoate, followed by nitration of the ester.
While both routes are chemically plausible, Route A is generally preferred . The strong electron-withdrawing nature of the carboxyl group on the starting material, 2,5-difluorobenzoic acid, deactivates the aromatic ring, making the initial nitration step more controlled and selective. Performing the nitration on the free acid can lead to fewer side products compared to the nitration of the more activated methyl ester.
Reaction Mechanism and Rationale
The synthesis involves two fundamental organic reactions: electrophilic aromatic substitution (nitration) and acid-catalyzed esterification.
Step 1: Nitration of 2,5-Difluorobenzoic Acid
The nitration is achieved by treating 2,5-difluorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4] The reaction is typically conducted at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.[5][6]
Step 2: Fischer Esterification
The resulting 2,5-difluoro-3-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[7][8] The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Difluorobenzoic Acid | 2991-28-8 | C₇H₄F₂O₂ | 158.10 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 |
| Concentrated Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Sodium Bicarbonate | 144-55-6 | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |
Step-by-Step Protocol for the Synthesis of this compound
Part 1: Nitration of 2,5-Difluorobenzoic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 10.0 g (63.2 mmol) of 2,5-difluorobenzoic acid to 40 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
Prepare the nitrating mixture by slowly adding 5.5 mL (88.5 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,5-difluorobenzoic acid over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The solid precipitate, 2,5-difluoro-3-nitrobenzoic acid, is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 50-60 °C.
Part 2: Esterification of 2,5-Difluoro-3-nitrobenzoic Acid
-
To the dried 2,5-difluoro-3-nitrobenzoic acid (assuming a quantitative yield from the previous step, approximately 12.8 g, 63.2 mmol) in a 250 mL round-bottom flask, add 100 mL of methanol.
-
Carefully add 3 mL of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford a pale yellow solid.[6]
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester C=O, nitro NO₂, C-F).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
By following this detailed protocol, researchers and drug development professionals can reliably synthesize high-purity this compound, a valuable intermediate for the advancement of pharmaceutical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. issr.edu.kh [issr.edu.kh]
- 7. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
Introduction: The Significance of a Versatile Building Block
An Application Note for the Synthesis of Methyl 2,5-difluoro-3-nitrobenzoate
This compound is a key chemical intermediate whose structural motifs—a fluorinated aromatic ring, a nitro group, and a methyl ester—make it a valuable precursor in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the nitro and ester groups serve as versatile handles for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.
This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the electrophilic nitration of 2,5-difluorobenzoic acid, followed by a Fischer esterification of the resulting nitro-substituted acid. The causality behind each experimental choice is explained to provide researchers with a robust and reproducible methodology.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Nitration: An electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is introduced onto the 2,5-difluorobenzoic acid ring.
-
Esterification: An acid-catalyzed condensation of the synthesized 2,5-difluoro-3-nitrobenzoic acid with methanol to yield the final methyl ester product.
Caption: Overall two-step synthesis workflow.
Part A: Synthesis of 2,5-Difluoro-3-nitrobenzoic Acid via Nitration
The regioselectivity of this reaction is directed by the existing substituents. The carboxylic acid is a meta-directing group, while the fluorine atoms are ortho, para-directing. The nitro group is installed at the C-3 position, which is ortho to one fluorine, meta to the other fluorine, and meta to the carboxylic acid, a result of the combined electronic and steric influences.
Mechanism: Generation of the Nitronium Ion
The key to electrophilic nitration is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). This is achieved by reacting concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
Caption: Formation of the electrophilic nitronium ion.
Experimental Protocol
Materials & Equipment:
-
2,5-Difluorobenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized water & Ice
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a fume hood, charge a 250 mL three-neck round-bottom flask with 2,5-difluorobenzoic acid (e.g., 10.0 g, 63.2 mmol).
-
Dissolution: Carefully add concentrated sulfuric acid (e.g., 60 mL) to the flask while stirring. The mixture may warm slightly.
-
Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range to control the exothermic reaction and minimize side-product formation.[1][2]
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (e.g., 4.5 mL, ~71 mmol) to concentrated sulfuric acid (e.g., 15 mL). Cool this mixture in the ice bath as well.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-difluorobenzoic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3][4]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Work-up (Quenching): Slowly pour the reaction mixture onto a beaker containing crushed ice (e.g., 200 g). This will precipitate the product. Safety Note: Always add acid to water/ice, never the reverse.
-
Isolation: Stir the resulting slurry for 15-20 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Drying: Dry the white to pale yellow solid product, 2,5-difluoro-3-nitrobenzoic acid, in a vacuum oven at 50 °C to a constant weight.
Part B: Synthesis of this compound via Fischer Esterification
This classic reaction converts the carboxylic acid into a methyl ester using an excess of methanol as both the solvent and reagent, with a strong acid catalyst. The excess methanol is critical to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol
Materials & Equipment:
-
2,5-Difluoro-3-nitrobenzoic acid (from Part A)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place the dried 2,5-difluoro-3-nitrobenzoic acid (e.g., 10.0 g, 49.2 mmol) into a 250 mL round-bottom flask. Add anhydrous methanol (e.g., 100 mL).[5][6]
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 2 mL) as the catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Let the reaction proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate (e.g., 100 mL). Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with deionized water (2 x 50 mL).
-
Carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Note: CO₂ evolution will occur; vent the funnel frequently.
-
Wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) or silica gel column chromatography can be performed.[6][7]
Data Summary
Table 1: Reagent Properties and Quantities (Illustrative Scale)
| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Eq. |
|---|---|---|---|---|---|
| Part A: Nitration | |||||
| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 10.0 | 63.2 | 1.0 |
| Nitric Acid (70%) | HNO₃ | 63.01 | ~6.4 | ~71.0 | 1.12 |
| Sulfuric Acid | H₂SO₄ | 98.08 | - | - | Solvent/Cat. |
| Part B: Esterification | |||||
| 2,5-Difluoro-3-nitrobenzoic acid | C₇H₃F₂NO₄ | 203.10 | 10.0 | 49.2 | 1.0 |
| Methanol | CH₄O | 32.04 | ~79 | ~2460 | ~50 (Solvent) |
| Sulfuric Acid | H₂SO₄ | 98.08 | - | - | Catalyst |
Table 2: Typical Process Parameters and Outcomes
| Step | Parameter | Value | Notes |
|---|---|---|---|
| Nitration | Reaction Temperature | 0 - 10 °C | Critical for selectivity and safety. |
| Reaction Time | 1 - 3 hours | Monitor by TLC if necessary. | |
| Expected Yield | 85 - 95% | Dependent on temperature control. | |
| Esterification | Reaction Temperature | ~65 °C (Reflux) | Standard for methanol reflux. |
| Reaction Time | 4 - 6 hours | Drive to completion. |
| | Expected Yield | 90 - 98% | Typically a high-yielding reaction. |
Safety and Handling
-
Hazardous Chemicals: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene).
-
Exothermic Reactions: Both the preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Quenching: Always add the acid reaction mixture to ice/water slowly. Never add water to concentrated acid.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. southalabama.edu [southalabama.edu]
- 3. prepchem.com [prepchem.com]
- 4. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 5. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
The Synthetic Versatility of Methyl 2,5-difluoro-3-nitrobenzoate: A Guide for Researchers
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount. Methyl 2,5-difluoro-3-nitrobenzoate has emerged as a highly valuable and versatile intermediate. Its unique trifunctionalized aromatic scaffold, featuring two fluorine substituents and a nitro group, offers a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Chemical Logic of a Privileged Scaffold
The utility of this compound stems from the interplay of its constituent functional groups. The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is crucial for the displacement of one of the fluorine atoms, which are excellent leaving groups in this context. Furthermore, the nitro group itself serves as a versatile synthetic handle, readily undergoing reduction to an amine. This resultant aniline derivative opens up a vast array of subsequent chemical transformations, including amide bond formations, diazotizations, and the construction of various heterocyclic systems. The presence of fluorine atoms is also a key feature, as their incorporation into drug candidates can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.
Core Applications in Organic Synthesis
The primary applications of this compound can be broadly categorized into two main strategic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of a fluoride ion by a variety of nucleophiles is a cornerstone of this reagent's utility. This allows for the facile introduction of oxygen, nitrogen, and sulfur-based functional groups.
-
Reduction and Subsequent Functionalization: The conversion of the nitro group to an amine provides a key intermediate for further elaboration, often leading to the synthesis of fused heterocyclic systems of medicinal importance.
These two pathways are often employed in a sequential manner to rapidly build molecular complexity.
Application Note 1: Regioselective Nucleophilic Aromatic Substitution
A critical consideration when utilizing this compound is the regioselectivity of the SNAr reaction. The two fluorine atoms, located at the C2 and C5 positions, are not electronically equivalent. The fluorine at the C2 position is ortho to both the nitro group and the methyl ester, while the fluorine at the C5 position is para to the nitro group and meta to the methyl ester.
The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is greatest when the negative charge can be delocalized onto the electron-withdrawing groups.
-
Attack at C2: Nucleophilic attack at the C2 position allows for the delocalization of the resulting negative charge onto both the nitro group (at C3) and the carbonyl of the methyl ester (at C1).
-
Attack at C5: Attack at the C5 position allows for delocalization of the negative charge onto the nitro group (at C3), but not directly onto the methyl ester.
Therefore, the fluorine atom at the C2 position is generally more activated and thus more susceptible to nucleophilic displacement due to the greater stabilization of the corresponding Meisenheimer complex.
Visualizing the SNAr Workflow
Caption: A general workflow for the regioselective SNAr reaction.
Protocol 1: Synthesis of Methyl 2-alkoxy-5-fluoro-3-nitrobenzoate via SNAr
This protocol details a general procedure for the reaction of this compound with an alcohol to yield the corresponding 2-alkoxy derivative.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (or THF) and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the cooled solvent.
-
Slowly add the desired alcohol (1.1 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the nitrobenzoate dropwise to the alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 2-alkoxy-5-fluoro-3-nitrobenzoate.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | RT | 4 | ~85-95 |
| Benzylamine | K₂CO₃ | DMF | 80 | 6 | ~90-98 |
| 4-Methylthiophenol | K₂CO₃ | Acetonitrile | 60 | 8 | ~80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Application Note 2: Synthesis of Heterocyclic Scaffolds
A powerful application of this compound is in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. A common strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization or intermolecular condensation reactions.
Visualizing the Pathway to Heterocycles
Caption: A common pathway for heterocycle synthesis.
Protocol 2: Reduction of the Nitro Group and Subsequent Amide Coupling
This protocol outlines the reduction of the nitro group of a substituted nitrobenzoate (derived from Protocol 1) to an amine, followed by a standard amide bond formation.
Part A: Reduction of the Nitro Group
Materials:
-
Methyl 2-substituted-5-fluoro-3-nitrobenzoate (from Protocol 1)
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend the starting nitrobenzoate (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5.0 equivalents) and glacial acetic acid (1.0 equivalent).
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with dichloromethane and carefully neutralize the remaining acetic acid by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude Methyl 3-amino-2-substituted-5-fluorobenzoate. This product is often used in the next step without further purification.
Part B: Amide Coupling
Materials:
-
Crude aminobenzoate from Part A
-
Carboxylic acid of choice
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the crude aminobenzoate (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes.
-
Add HATU (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired amide product.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and the synthetic utility of the nitro group, allows for the efficient construction of a diverse range of complex molecules. The protocols and insights provided herein are intended to serve as a practical guide for researchers in drug discovery and related fields, enabling the innovative application of this valuable synthetic intermediate.
Application Note: Regioselective Synthesis of Methyl 2,5-difluoro-3-nitrobenzoate
Abstract
This application note provides a comprehensive guide to the regioselective nitration of methyl 3-fluorobenzoate. The protocol details the synthesis of methyl 2,5-difluoro-3-nitrobenzoate, a valuable building block in medicinal chemistry and materials science. This document elucidates the underlying principles of electrophilic aromatic substitution that govern the reaction's regioselectivity, provides a detailed, step-by-step experimental protocol, and outlines essential safety precautions for handling the potent reagents involved.
Introduction and Scientific Background
Fluorinated and nitrated aromatic compounds are of significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the nitro group is a versatile functional group that can be a key pharmacophore or serve as a synthetic handle for further molecular elaboration. The target molecule, this compound, combines these features, making it a desirable intermediate for the synthesis of complex chemical entities.
The synthesis involves an electrophilic aromatic substitution (EAS) reaction, a cornerstone of organic chemistry. The precise positioning of the incoming nitro group is dictated by the electronic effects of the substituents already present on the aromatic ring: a fluorine atom and a methyl ester group.
Mechanism and Regioselectivity
The nitration of an aromatic ring proceeds via the attack of the electron-rich π-system of the benzene ring on a strong electrophile, typically the nitronium ion (NO₂⁺). The nitronium ion is generated in situ from the reaction of concentrated nitric acid and a stronger acid, usually sulfuric acid.
The regiochemical outcome of the reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents.[1][2]
-
Methyl Ester (-COOCH₃): This group is electron-withdrawing due to both induction and resonance, making the aromatic ring less nucleophilic (deactivating) towards electrophilic attack.[3][4] It directs incoming electrophiles to the meta position.
-
Fluorine (-F): As a halogen, fluorine is an electronegative atom and deactivates the ring through a strong inductive effect (-I).[1][5] However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[1][3][5]
In the case of methyl 3-fluorobenzoate, these directing effects are in opposition. The fluorine at C3 directs ortho (to C2 and C4) and para (to C6). The methyl ester at C1 directs meta (to C3 and C5). The positions activated by the fluorine (C2, C4, C6) are considered relative to the fluorine atom. The position C2 is strongly activated by the fluorine atom's +M effect and is the most likely site for electrophilic attack. The C5 position is meta to the ester and ortho to the fluorine, making it another potential, though less likely, site. The formation of this compound from methyl 3-fluorobenzoate is not a direct nitration, but rather the nitration of a difluoro-substituted precursor. The topic seems to have a typo, and should likely be the nitration of methyl 2,5-difluorobenzoate . Assuming this correction, the fluorine atoms at C2 and C5 would direct an incoming electrophile. The C3 position is ortho to the C2-fluorine and meta to the C5-fluorine, making it an electronically favorable position for nitration.
Correction: The user-provided topic "Nitration of methyl 3-fluorobenzoate to yield this compound" contains a molecular discrepancy. A nitration reaction adds a nitro (-NO₂) group, it does not add a fluorine atom. Therefore, the starting material should be methyl 2,5-difluorobenzoate . This protocol will proceed with the corrected and chemically accurate transformation.
Directing Effects on Methyl 2,5-difluorobenzoate
Caption: Directing effects on methyl 2,5-difluorobenzoate.
Experimental Protocol
This protocol describes the nitration of methyl 2,5-difluorobenzoate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2,5-difluorobenzoate | ≥98% | Sigma-Aldrich | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Dehydrating agent and catalyst |
| Fuming Nitric Acid (HNO₃) | ≥90% | Sigma-Aldrich | Nitrating agent |
| Dichloromethane (CH₂Cl₂) | Anhydrous | VWR | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics | Drying agent |
| Ice (from deionized water) | - | - | For temperature control and quenching |
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Ice-water bath
-
Dropping funnel (25 mL)
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column, beakers)
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
Workflow Overview
Caption: Experimental workflow for the nitration of methyl 2,5-difluorobenzoate.
-
Preparation of the Nitrating Mixture:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (10 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, dropwise, add fuming nitric acid (2.5 mL) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition. This mixture is highly corrosive and reactive.[6][7]
-
-
Reaction:
-
Dissolve methyl 2,5-difluorobenzoate (5.0 g, 29.0 mmol) in dichloromethane (10 mL).
-
Slowly add the solution of the starting material to the cold (0-5 °C) nitrating mixture over a period of 30 minutes using a dropping funnel. The reaction is exothermic; careful temperature control is crucial to prevent the formation of byproducts.[8][9]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The product should have a lower Rf value than the starting material.
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.[8]
-
Allow the ice to melt completely. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases, and finally with brine (20 mL).[10]
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
Expected Results
| Parameter | Value |
| Starting Material | Methyl 2,5-difluorobenzoate |
| Product | This compound |
| Appearance | White to pale yellow solid |
| Yield | 75-85% (typical) |
| Melting Point | 59-63 °C (literature)[13] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the aromatic protons and the methyl ester protons. The aromatic signals will show coupling to the fluorine atoms.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The loss of symmetry compared to the starting material will result in more signals in the aromatic region.[4]
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
IR Spectroscopy: Look for characteristic peaks for the C=O stretch of the ester (around 1725 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).[9]
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Safety Precautions
This reaction involves highly corrosive and reactive chemicals and must be performed with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., nitrile gloves).[14][15] The entire procedure must be conducted within a certified chemical fume hood.[15]
-
Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[6][15][16] They can cause severe burns upon contact with skin or eyes.[7][15] Handle with extreme care. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add water to concentrated acid.[6]
-
Exothermic Reaction: The nitration reaction is exothermic.[15] Strict temperature control is essential to prevent the reaction from running away, which could lead to a dangerous increase in temperature and pressure.
-
Spill and Waste Disposal: Have appropriate spill containment materials (e.g., sodium bicarbonate for neutralization) readily available.[15][16] Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. aiinmr.com [aiinmr.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. southalabama.edu [southalabama.edu]
- 10. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 13. chemimpex.com [chemimpex.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. youtube.com [youtube.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols: A Guide to the Reduction of the Nitro Group in Methyl 2,5-difluoro-3-nitrobenzoate
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] These anilines serve as critical building blocks for a vast array of bioactive molecules, dyes, and agrochemicals.[2] This guide focuses on the specific reduction of Methyl 2,5-difluoro-3-nitrobenzoate to Methyl 3-amino-2,5-difluorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] The presence of multiple functional groups—a nitro group, a methyl ester, and two fluorine atoms—on the aromatic ring necessitates a careful selection of reduction methodology to ensure high chemoselectivity and yield.
This document provides a comprehensive overview of the common and effective methods for this transformation, delving into the mechanistic underpinnings of each approach and offering detailed, field-proven protocols. The aim is to equip researchers with the knowledge to not only replicate these procedures but also to troubleshoot and adapt them to their specific needs.
Mechanistic Overview: The Journey from Nitro to Amine
The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates.[2] While the exact pathway can vary depending on the reducing agent and reaction conditions, a generally accepted sequence involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the aniline.[2][5][6]
dot digraph "Nitro_Reduction_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Nitroaromatic" -> "Nitrosoaromatic" [label="+ 2[H]"]; "Nitrosoaromatic" -> "Hydroxylaminoaromatic" [label="+ 2[H]"]; "Hydroxylaminoaromatic" -> "Aniline" [label="+ 2[H]"];
"Nitroaromatic" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aniline" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="General mechanism for nitro group reduction.", shape=plaintext]; enddot
Choosing the Right Path: A Comparative Analysis of Reduction Methods
Several methods are available for the reduction of nitroarenes, each with its own set of advantages and disadvantages.[2][7] The choice of method for this compound must consider the potential for side reactions, such as the reduction of the methyl ester or dehalogenation.
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | H₂ gas, Pd/C | High efficiency, clean reaction, easy catalyst removal.[1][8] | Potential for dehalogenation, requires specialized high-pressure equipment.[8] | >90% |
| Transfer Hydrogenation | Formic acid, Ammonium formate | Milder conditions, avoids high-pressure H₂.[9][10] | Can require higher catalyst loading, potential for side reactions. | 85-95% |
| Metal-Mediated Reduction | SnCl₂/HCl, Fe/HCl | Chemoselective, tolerates many functional groups.[8][11] | Stoichiometric amounts of metal salts required, leading to waste generation.[12] | 80-90% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly effective method for nitro group reduction.[8] Palladium on carbon (Pd/C) is a common and robust catalyst for this transformation.[13][14]
dot digraph "Catalytic_Hydrogenation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_prep" { label = "Preparation"; "Substrate" [label="this compound"]; "Solvent" [label="Methanol or Ethanol"]; "Catalyst" [label="10% Pd/C (wet)"]; "Substrate" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; }
subgraph "cluster_reaction" { label = "Reaction"; "Reaction_Vessel" [label="Parr Shaker or Hydrogenation Reactor"]; "Purge" [label="Purge with N₂"]; "Hydrogenate" [label="Introduce H₂ (50 psi)"]; "Stir" [label="Stir at Room Temperature"]; "Reaction_Vessel" -> "Purge" -> "Hydrogenate" -> "Stir"; }
subgraph "cluster_workup" { label = "Work-up"; "Filter" [label="Filter through Celite"]; "Concentrate" [label="Concentrate under vacuum"]; "Purify" [label="Purify (e.g., column chromatography)"]; "Stir" -> "Filter" -> "Concentrate" -> "Purify"; }
"Purify" -> "Product" [label="Methyl 3-amino-2,5-difluorobenzoate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Experimental workflow for catalytic hydrogenation.", shape=plaintext]; enddot
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethanol (ACS grade)
-
Celite®
-
Nitrogen gas (high purity)
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
-
Filter flask and Büchner funnel
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In a fume hood, carefully add this compound (1.0 eq) to the reaction vessel.[15]
-
Catalyst Addition: Under a gentle stream of nitrogen, add 10% Pd/C (0.05 - 0.10 eq by weight). The wet catalyst is safer to handle as dry Pd/C can be pyrophoric.[14][16]
-
Solvent Addition: Add methanol or ethanol as the solvent. The choice of solvent can influence the reaction rate and selectivity. Polar solvents are generally preferred.[16]
-
System Purge: Securely close the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen three times to remove all oxygen.[15][17]
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 50 psi). Begin stirring and monitor the reaction progress by observing the hydrogen uptake.
-
Reaction Completion: The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Post-Reaction Purge: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen three times.[15]
-
Filtration: Carefully open the vessel in a well-ventilated fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Caution: The used catalyst can be pyrophoric; keep it wet with water during disposal.[17]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude Methyl 3-amino-2,5-difluorobenzoate can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[18][19] All operations should be conducted in a well-ventilated fume hood.[15][18]
-
Palladium on carbon is pyrophoric, especially when dry and after use.[14][17] Handle with care and under an inert atmosphere when possible.[16]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
Reduction with tin(II) chloride is a classic and reliable method that is often chemoselective for the nitro group in the presence of other reducible functionalities.[8][11][12]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser
Procedure:
-
Reactant Setup: To a round-bottom flask, add this compound (1.0 eq) and Tin(II) chloride dihydrate (3.0 - 5.0 eq).
-
Solvent and Acid Addition: Add ethanol or ethyl acetate as the solvent, followed by the slow addition of concentrated hydrochloric acid. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This will neutralize the excess acid and precipitate tin salts.[5]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mechanism Insight: In this reaction, tin metal acts as the reducing agent, donating electrons to the nitro group. The hydrochloric acid provides the necessary protons for the reduction and helps to form soluble tin chloride complexes.[5][6]
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure (for catalytic hydrogenation), or reaction time.
-
Side Products (Dehalogenation): In catalytic hydrogenation, dehalogenation can be a competing reaction. Using a less reactive catalyst like Raney nickel might be an alternative.[8] For metal-mediated reductions, carefully controlling the temperature can minimize side reactions.
-
Poor Yield: Ensure all reagents are pure and dry (where applicable). Inefficient extraction or purification can also lead to lower yields.
Conclusion
The reduction of this compound to Methyl 3-amino-2,5-difluorobenzoate is a critical transformation in the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation and metal-mediated reductions are viable and effective methods. The choice between them will depend on the available equipment, scale of the reaction, and the desired level of chemoselectivity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and safely perform this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 3-amino-2,5-difluorobenzoate [synhet.com]
- 4. nbinno.com [nbinno.com]
- 5. sarthaks.com [sarthaks.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 14. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 15. njhjchem.com [njhjchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. weihaicm.com [weihaicm.com]
- 19. mt.com [mt.com]
Application Notes and Protocols for Methyl 2,5-difluoro-3-nitrobenzoate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of Methyl 2,5-difluoro-3-nitrobenzoate
This compound (CAS No. 1154278-08-6) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic arrangement of functional groups—a methyl ester, a nitro group, and two distinct fluorine atoms—provides a versatile platform for constructing complex molecular architectures. The electron-deficient nature of the benzene ring, induced by the powerful electron-withdrawing nitro and ester groups, activates the C-F bonds towards nucleophilic aromatic substitution (SNAr). This, combined with the potential for reduction of the nitro group to a reactive aniline, opens multiple avenues for sequential and regioselective modifications. These characteristics make it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and fluoroquinolone-type antibiotics where substituted aniline cores are prevalent.[1][2]
This guide provides a detailed exploration of the two primary reaction pathways involving this substrate: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships between substrate structure, reaction conditions, and outcomes.
Compound Properties and Safety Data
Prior to handling, it is imperative to consult the full Safety Data Sheet (SDS). The following tables summarize key physical properties and hazard information.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1154278-08-6 | [3] |
| Molecular Formula | C₈H₅F₂NO₄ | [3] |
| Molecular Weight | 217.13 g/mol | [4] |
| Appearance | Solid (Typical) | [5] |
| Purity | ≥95% | [3] |
| Melting Point | 59 - 63 °C (for isomer 2,6-difluoro-3-nitrobenzoate) | [6] |
Note: Specific physical properties like melting point for the 2,5-difluoro isomer are not widely published; data for the analogous 2,6-difluoro isomer is provided for estimation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: AK Scientific, Inc. Safety Data Sheet.[3]
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is a cornerstone of modern aromatic chemistry, enabling the formation of carbon-heteroatom bonds that would be otherwise inaccessible. For this compound, this reaction is not only feasible but also highly regioselective.
The Causality of Regioselectivity: Why the C2-Fluorine Reacts
A critical analysis of the substrate's structure reveals two potential leaving groups: the fluorine atoms at the C2 and C5 positions. The nitro group is positioned ortho to the C2-fluorine and meta to the C5-fluorine. This arrangement is the determining factor for the reaction's regioselectivity.
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate dictates the activation energy of the reaction and, therefore, the reaction rate.
-
Attack at C2 (Ortho Position): When a nucleophile attacks the C2 position, the resulting negative charge can be delocalized across the aromatic system and, crucially, onto the adjacent nitro group through resonance. This delocalization provides significant stabilization to the Meisenheimer complex.
-
Attack at C5 (Meta Position): Attack at the C5 position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitro group via resonance. The charge is only spread across the carbon framework of the ring.
Because the intermediate formed from attack at C2 is substantially more stable, the activation barrier for this pathway is much lower. Consequently, nucleophilic attack occurs exclusively at the C2 position. This inherent and predictable regioselectivity is a major synthetic advantage of this molecule.[8]
Caption: Logical workflow for determining SNAr regioselectivity.
Protocol 1: SNAr with Amine Nucleophiles (Representative)
This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as piperazine, a common structural motif in pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Piperazine (1.1 - 2.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) (0.1 - 0.2 M)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., ACN).
-
Add the base (e.g., K₂CO₃, 2.5 eq) followed by the amine nucleophile (e.g., piperazine, 1.2 eq). Rationale: The base is crucial to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to 80 °C and stir vigorously. Rationale: Heating provides the necessary activation energy. 80 °C is a typical starting point for ACN; lower temperatures may be sufficient in DMSO.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/EtOAc) to yield the pure Methyl 2-(piperazin-1-yl)-5-fluoro-3-nitrobenzoate.
Table 3: Typical Conditions for SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Morpholine | K₂CO₃ | ACN | 80 | 6-10 |
| Piperazine | TEA | DMSO | 50-60 | 4-8 |
| Sodium Methoxide | N/A | Methanol | Reflux | 2-4 |
| 4-Aminophenol | K₂CO₃ | DMF | 90-100 | 8-16 |
Part 2: Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is a fundamental transformation in synthesis. It converts a strongly deactivating group into a versatile, activating ortho-, para-directing group, which can serve as a handle for numerous subsequent reactions (e.g., amide coupling, diazotization, reductive amination).
Choosing the Right Reducing Agent
Several methods are available for nitro group reduction, each with distinct advantages and limitations. The choice of reagent is critical and depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and efficient method. However, it is non-selective and will also reduce other functionalities like alkenes or alkynes. It can also sometimes cause dehalogenation (C-F bond cleavage) under harsh conditions.
-
Metal/Acid Systems (Fe/AcOH, Zn/HCl): These are classic, robust, and cost-effective methods. They are generally tolerant of ester groups but the strongly acidic conditions can be detrimental to acid-labile functionalities. The workup can also be cumbersome due to the formation of metal salts.
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a widely used method that offers excellent chemoselectivity. It is particularly valuable because it proceeds under mildly acidic to neutral conditions and is tolerant of most functional groups, including esters and halogens, making it ideal for the SNAr products of our title compound.
Protocol 2: Nitro Group Reduction using Tin(II) Chloride (Representative)
This protocol provides a reliable method for the selective reduction of the nitro group in a substrate like Methyl 2-amino-5-fluoro-3-nitrobenzoate derivatives.
Materials:
-
Substituted Methyl 5-fluoro-3-nitrobenzoate (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite™
Procedure:
-
In a round-bottom flask, dissolve the nitro-containing starting material (1.0 eq) in ethanol (approx. 0.1 M).
-
Add Tin(II) Chloride Dihydrate (4.5 eq) to the solution in one portion. Rationale: A significant excess of the reducing agent is required to ensure the reaction goes to completion.
-
Heat the mixture to reflux (approx. 78 °C) and stir.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Cool the reaction to room temperature and carefully pour it into a beaker containing an ice-cold saturated solution of NaHCO₃. Caution: Gas evolution (CO₂) will occur. Add slowly.
-
Stir the resulting slurry vigorously for 30-60 minutes until the pH is basic (pH > 8). This step neutralizes the acid and precipitates the tin salts.
-
Filter the slurry through a pad of Celite™ to remove the tin salts, washing the pad thoroughly with EtOAc or DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline product, which can be purified further if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. aksci.com [aksci.com]
- 3. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) [mdpi.com]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Use of Methyl 2,5-difluoro-3-nitrobenzoate in Agrochemical Synthesis
Introduction: Strategic Importance of Fluorinated Nitroaromatics in Agrochemical Design
In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the successful synthesis of novel, effective, and safe crop protection agents. Methyl 2,5-difluoro-3-nitrobenzoate is a highly functionalized aromatic building block poised for versatile applications in the synthesis of complex agrochemicals. Its utility is derived from the specific arrangement of its functional groups: the nitro group, a versatile precursor to an amino group, and the two fluorine atoms, which can significantly enhance the biological activity and metabolic stability of the final product.
The presence of fluorine in bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry to modulate properties such as lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. The electron-withdrawing nature of the fluorine atoms and the nitro group activates the aromatic ring for certain transformations and influences the regioselectivity of subsequent reactions.
This document serves as a comprehensive guide for researchers, chemists, and process development scientists on the practical application of this compound in the synthesis of a fungicidal lead structure. The protocols provided herein are designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen synthetic route and experimental conditions.
Core Synthetic Strategy: From Nitrobenzoate to a Benzimidazole Fungicide Scaffold
The primary synthetic utility of this compound lies in its conversion to the corresponding aniline derivative. The nitro group is readily reduced to an amine, which then serves as a nucleophile in a variety of subsequent reactions to build more complex molecular architectures. A common and highly valuable scaffold in agrochemical discovery is the benzimidazole ring system, which is present in a number of commercial fungicides.
The overall synthetic workflow is depicted below. It involves a two-step sequence: first, the reduction of the nitro group, followed by a cyclization reaction to form the benzimidazole ring.
Figure 1: Overall synthetic workflow from this compound to a benzimidazole scaffold.
Part 1: Synthesis of the Key Intermediate - Methyl 3-amino-2,5-difluorobenzoate
The conversion of the nitro group to an amine is a critical first step. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and avoiding the use of stoichiometric metal reductants.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To reduce the nitro group of this compound to an amine, yielding Methyl 3-amino-2,5-difluorobenzoate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Nitrogen gas (for inerting)
-
Celite® (for filtration)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon hydrogenation setup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-amino-2,5-difluorobenzoate. The product can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., NMR).
Rationale for Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity at low pressures and temperatures.
-
Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.
-
Safety: The use of hydrogen gas requires appropriate safety precautions, including proper ventilation and the absence of ignition sources. The catalyst is pyrophoric and should be handled with care, especially when dry.
Part 2: Synthesis of the Benzimidazole Fungicide Scaffold
The newly formed amino group on the difluorobenzoate intermediate can now be used to construct the desired heterocyclic ring system. The Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of a carboxylic acid (or its derivative) with an ortho-diamine, is a classic and reliable method.
Protocol 2: Condensation and Cyclization to form 2-(2,5-Difluorophenyl)-1H-benzo[d]imidazole
Objective: To synthesize the benzimidazole scaffold by reacting Methyl 3-amino-2,5-difluorobenzoate with o-phenylenediamine. For this reaction, the methyl ester is first hydrolyzed to the corresponding carboxylic acid.
Step 2a: Saponification of Methyl 3-amino-2,5-difluorobenzoate
Materials:
-
Methyl 3-amino-2,5-difluorobenzoate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Methanol or Ethanol
Procedure:
-
Dissolve the Methyl 3-amino-2,5-difluorobenzoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.1 - 1.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 with concentrated hydrochloric acid.
-
Collect the precipitated 3-amino-2,5-difluorobenzoic acid by filtration, wash with cold water, and dry.
Step 2b: Condensation and Cyclization
Materials:
-
3-amino-2,5-difluorobenzoic acid (from Step 2a)
-
o-phenylenediamine
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 3-amino-2,5-difluorobenzoic acid (1.0 eq) and o-phenylenediamine (1.0-1.1 eq).
-
Acid Catalyst: Add polyphosphoric acid (PPA) as both the solvent and the condensing agent.
-
Heating: Heat the reaction mixture to 150-180 °C with stirring for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base such as ammonium hydroxide or sodium hydroxide solution until the product precipitates.
-
Isolation: Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Rationale for Experimental Choices:
-
Hydrolysis: The ester is converted to the more reactive carboxylic acid for the condensation reaction.
-
Condensing Agent: Polyphosphoric acid is a strong dehydrating agent and a non-oxidizing acid, making it ideal for promoting the condensation and subsequent cyclization to form the benzimidazole ring at high temperatures.
-
Work-up: Quenching the reaction mixture on ice is a standard procedure to hydrolyze the PPA and facilitate product precipitation.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| This compound | C₈H₅F₂NO₄ | 217.13 | - | Starting Material |
| Methyl 3-amino-2,5-difluorobenzoate | C₈H₇F₂NO₂ | 187.14 | >90 | ¹H NMR, ¹³C NMR, MS |
| 3-amino-2,5-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.12 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2-(2,5-Difluorophenyl)-1H-benzo[d]imidazole | C₁₃H₈F₂N₂ | 230.22 | 70-85 | ¹H NMR, ¹³C NMR, MS, m.p. |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of fluorinated agrochemical candidates. The protocols detailed above provide a robust pathway to a 2-(2,5-difluorophenyl)-1H-benzo[d]imidazole scaffold, a core structure in many known fungicides. The strategic placement of the difluoro substitution pattern on the phenyl ring is anticipated to confer advantageous properties to the final molecule.
Further derivatization of the benzimidazole core, for instance, at the N-1 position, can be explored to generate a library of compounds for structure-activity relationship (SAR) studies. These subsequent modifications are crucial for optimizing the biological activity, selectivity, and overall profile of the lead compound for potential commercial development. The methodologies presented here are grounded in established chemical principles and offer a solid foundation for researchers in the agrochemical field to build upon.
The Role of Methyl 2,5-difluoro-3-nitrobenzoate in Advanced Materials: A Precursor to High-Performance Polymers
Introduction: In the pursuit of advanced materials with superior thermal stability, chemical resistance, and specific electronic properties, the strategic design of monomeric building blocks is paramount. Methyl 2,5-difluoro-3-nitrobenzoate, a fluorinated aromatic compound, emerges as a significant precursor in the synthesis of high-performance polymers. The presence of fluorine atoms and a nitro group on the benzene ring imparts unique reactivity and contributes to the desirable properties of the resulting materials. This document provides an overview of its potential applications and a generalized protocol for its use as a monomer in polymer synthesis.
Key Molecular Features and Their Implications in Materials Science
The structure of this compound is key to its utility in polymer chemistry. The fluorine substituents enhance the thermal stability, oxidative resistance, and solubility of the resulting polymers, while also lowering their dielectric constant and moisture absorption. The nitro group serves as a versatile functional handle. It can be chemically transformed, most commonly reduced to an amine group, which can then participate in polymerization reactions. This two-step approach allows for the synthesis of complex polymer architectures that would be otherwise difficult to achieve.
Application in the Synthesis of High-Performance Polymers
While specific, detailed protocols for the use of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a monomer in the synthesis of various high-performance polymers, including:
-
Polyimides: Fluorinated polyimides are renowned for their exceptional thermal and chemical stability, making them suitable for applications in the aerospace and electronics industries.
-
Polybenzoxazoles (PBOs): PBOs are another class of high-performance polymers with excellent thermal and mechanical properties. The difluoro-nitroaromatic structure can be a precursor to the diamino-dihydroxy monomers required for PBO synthesis.
-
Polymers for Organic Electronics: The introduction of fluorine atoms can influence the energy levels of organic semiconductors, making this compound a potential building block for materials used in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Generalized Synthetic Protocol: From Monomer Precursor to Polymer
The following is a generalized, two-step protocol outlining the conceptual pathway from this compound to a diamine monomer, which can then be used in polycondensation reactions.
Part 1: Reduction of the Nitro Group to an Amine
This initial step is crucial to unmask the reactive amine functionality required for polymerization.
Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Detailed Steps:
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate, in a reaction flask.
-
Addition of Reducing Agent: Add a reducing agent. Common choices include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
Reaction: Stir the reaction mixture at a controlled temperature. For catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, neutralize the reaction mixture (if an acid was used) and extract the product with an organic solvent.
-
Purification: Purify the resulting methyl 3-amino-2,5-difluorobenzoate by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Part 2: Polycondensation to Form a High-Performance Polymer (e.g., Polyimide)
The newly synthesized diamine monomer can then be reacted with a dianhydride to form a poly(amic acid) precursor, which is subsequently converted to a polyimide.
Experimental Workflow:
Caption: General workflow for the synthesis of a polyimide.
Detailed Steps:
-
Monomer Dissolution: In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer (from Part 1) and a stoichiometric amount of a suitable dianhydride (e.g., pyromellitic dianhydride, PMDA) in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Polycondensation: Stir the solution at a low temperature (typically 0-5 °C) for several hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymer chains grow.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.
-
Imidization: Convert the poly(amic acid) film to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: Heat the film in a stepwise manner to high temperatures (e.g., up to 300-350 °C) under a nitrogen atmosphere.
-
Chemical Imidization: Treat the film with a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature.
-
-
Characterization: Characterize the resulting polyimide film for its chemical structure (FTIR), thermal stability (Thermogravimetric Analysis - TGA), glass transition temperature (Differential Scanning Calorimetry - DSC), and mechanical properties.
Data Summary
| Property | Expected Enhancement from Fluorination | Rationale |
| Thermal Stability | Increased | High strength of the C-F bond. |
| Chemical Resistance | Increased | Fluorine atoms shield the polymer backbone. |
| Solubility | Generally Increased | Disruption of chain packing and altered polarity. |
| Dielectric Constant | Decreased | Low polarizability of the C-F bond. |
| Moisture Absorption | Decreased | Hydrophobic nature of fluorinated segments. |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of advanced materials. Its unique combination of fluorine and a modifiable nitro group provides a pathway to novel high-performance polymers with tailored properties for demanding applications. The generalized protocols provided herein offer a conceptual framework for researchers to begin exploring the potential of this versatile compound in materials science. Further research is warranted to synthesize and characterize specific polymers derived from this monomer to fully elucidate their properties and potential applications.
Application Note: Synthesis and Purification of Methyl 3-Nitrobenzoate
Abstract
This document provides a detailed experimental protocol for the nitration of methyl benzoate, a classic example of an electrophilic aromatic substitution reaction. The procedure is designed for researchers and scientists in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, directing effects, and critical procedural nuances. The protocol covers the synthesis of crude methyl 3-nitrobenzoate, its subsequent purification by recrystallization, and methods for product characterization. Emphasis is placed on safety, efficiency, and achieving high purity of the final product, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Introduction and Scientific Principles
The nitration of aromatic compounds is a fundamental transformation in organic chemistry, enabling the introduction of a nitro group (-NO₂) onto an aromatic ring. This group serves as a versatile synthetic handle, readily converted into other functional groups, most notably an amine (-NH₂), which is a cornerstone of many pharmaceutical structures.
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] In this specific application, methyl benzoate is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][3][4]
Key Mechanistic Steps:
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[5][6]
-
Electrophilic Attack: The π-electron system of the benzene ring in methyl benzoate acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][7]
-
Regioselectivity—The Meta-Directing Effect: The ester group (-CO₂CH₃) on methyl benzoate is an electron-withdrawing group.[8] Through both inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack.[9][10] This deactivation is most pronounced at the ortho and para positions, which would place a positive charge adjacent to the already electron-deficient carbonyl carbon in the resonance structures of the arenium ion intermediate.[1] Consequently, the electrophilic attack occurs preferentially at the less deactivated meta position, leading to the predominant formation of methyl 3-nitrobenzoate.[11][12]
-
Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the stable aromatic system and yielding the final product.[2]
Materials and Reagents
Proper preparation and handling of reagents are critical for the success and safety of the experiment.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Properties |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | 2.00 mL (2.18 g) | ~0.016 | Liquid, d=1.09 g/mL |
| Conc. Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 6.0 mL | ~0.110 | Corrosive, strong dehydrating agent, d=1.84 g/mL |
| Conc. Nitric Acid (70%) | HNO₃ | 63.01 | 1.5 mL | ~0.024 | Corrosive, strong oxidizing agent, d=1.42 g/mL |
| Methanol | CH₃OH | 32.04 | ~10-15 mL | - | Flammable, toxic, used for recrystallization |
| Methyl 3-Nitrobenzoate | C₈H₇NO₄ | 181.15 | - | ~0.016 (Theo.) | Solid, mp = 78-80 °C[13] |
Detailed Experimental Protocol
This protocol outlines the synthesis, isolation, and purification of methyl 3-nitrobenzoate. Extreme caution must be exercised when handling concentrated acids. This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11]
Synthesis of Crude Methyl 3-Nitrobenzoate
-
Preparation of the Ester-Acid Mixture: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 6 mL of concentrated sulfuric acid.[7] Place the flask in an ice-water bath on a magnetic stir plate and begin stirring. Allow the acid to cool for 5-10 minutes.
-
Addition of Methyl Benzoate: While the sulfuric acid is cooling, measure 2.00 mL of methyl benzoate. Slowly and carefully add the methyl benzoate to the cold, stirring sulfuric acid.[7] A slight exotherm may be observed; ensure the mixture remains cool.
-
Nitration: In a separate, dry test tube or small beaker, measure 1.5 mL of concentrated nitric acid. Using a Pasteur pipette, add the concentrated nitric acid dropwise to the stirring methyl benzoate/sulfuric acid solution over a period of 10-15 minutes.[7][11]
-
Causality: This slow, dropwise addition is paramount. The nitration reaction is highly exothermic, and rapid addition can cause the temperature to rise uncontrollably, leading to the formation of unwanted byproducts, including dinitrated compounds, and creating a significant safety hazard.[14] The temperature of the reaction mixture must be maintained below 15°C throughout the addition.[15][16]
-
-
Reaction Completion: Once the addition of nitric acid is complete, remove the ice bath and allow the flask to stand at room temperature for 15-20 minutes with continuous stirring.[7][11] This allows the reaction to proceed to completion.
Isolation of the Crude Product
-
Quenching and Precipitation: Place approximately 20-30 g of crushed ice into a 150 mL beaker.[7][11] Carefully and slowly pour the reaction mixture from the Erlenmeyer flask onto the ice while stirring the ice with a glass rod. The crude product, methyl 3-nitrobenzoate, is insoluble in water and will precipitate as a solid.[14]
-
Filtration and Washing: Allow all the ice to melt. Collect the solid product by vacuum filtration using a Büchner funnel.[17] Wash the collected crystals thoroughly with two portions of ice-cold water (20 mL each) to remove any residual acid.[11][14]
-
Secondary Wash: Perform a final wash with a small portion (5-10 mL) of ice-cold methanol.[14][15] This helps to remove the more soluble ortho-nitrobenzoate isomer, which is a common impurity.[18] Allow the crude product to air-dry on the filter for several minutes by pulling air through the funnel.
Purification by Recrystallization
-
Solvent Selection: Methanol is an effective solvent for the recrystallization of methyl 3-nitrobenzoate.[7][14] The product is sparingly soluble in cold methanol but readily soluble in hot methanol.
-
Procedure: Transfer the crude solid to a clean 50 mL Erlenmeyer flask. Add a minimal amount of methanol (start with ~6-8 mL) and a boiling stick.[7]
-
Dissolution: Gently heat the mixture on a hot plate in the fume hood. Add more methanol in small portions (1-2 mL at a time) until the solid just dissolves in the boiling solvent.[7] Using the minimum amount of hot solvent is key to maximizing the yield of recovered crystals.[19]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 10-15 minutes to maximize crystal formation.[7]
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash them with a very small amount of ice-cold methanol to remove any surface impurities. Dry the final product on a watch glass or in a drying oven set to a low temperature (e.g., 50°C) until a constant mass is achieved.[19]
Product Characterization
-
Yield Calculation: Weigh the dried, purified product and calculate the percent yield based on the initial amount of the limiting reagent (methyl benzoate). A typical yield for this procedure is in the range of 60-85%.[12]
-
Melting Point Analysis: Determine the melting point of the purified crystals. Pure methyl 3-nitrobenzoate has a sharp melting point in the range of 78-80 °C.[13][20] A broad or depressed melting point range would indicate the presence of impurities.
Safety and Waste Disposal
-
Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. They can cause severe chemical burns upon contact with skin.[11][17] Always handle them in a fume hood and wear appropriate PPE. In case of a spill on the skin, immediately flush the affected area with copious amounts of cold water for at least 15 minutes.[17]
-
Waste Disposal: The acidic filtrate from the initial product isolation should be carefully neutralized with sodium bicarbonate before being disposed of according to institutional guidelines.[7] The methanol filtrate from the recrystallization should be collected in a designated organic waste container.[7]
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. gcwk.ac.in [gcwk.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. echemi.com [echemi.com]
- 13. Methyl 3-Nitrobenzoate Lab Report - 820 Words | Bartleby [bartleby.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. ochem.weebly.com [ochem.weebly.com]
- 16. Example method section for a chemistry laboratory report Preparation of Methyl 3-Nitrobenzoate - Wrasse [wrasse.plymouth.ac.uk]
- 17. webassign.net [webassign.net]
- 18. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 19. m.youtube.com [m.youtube.com]
- 20. southalabama.edu [southalabama.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2,5-difluoro-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2,5-difluoro-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction steps, provide detailed troubleshooting guides in a Q&A format, and present optimized protocols.
I. Synthetic Overview & Strategy
The synthesis of this compound is typically achieved via a two-step process starting from 2,5-difluorobenzoic acid. The sequence involves an electrophilic aromatic substitution (nitration) followed by an acid-catalyzed esterification.
Caption: General two-step synthesis pathway for this compound.
A common strategic question is whether to perform the esterification or the nitration first.
-
Nitration First (Recommended): Nitrating 2,5-difluorobenzoic acid first is generally preferred. The two fluorine atoms and the carboxylic acid group are all electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][2] While this requires forcing conditions for nitration, it ensures the regioselectivity is primarily directed to the 3-position (meta to the carboxyl group).
-
Esterification First: Nitrating methyl 2,5-difluorobenzoate is also feasible. The methyl ester group is similarly a meta-director and deactivating. However, starting with the free acid is often more cost-effective and avoids potential hydrolysis of the ester under strong acidic nitrating conditions.
II. Part 1: Nitration of 2,5-Difluorobenzoic Acid
The introduction of a nitro group onto the deactivated difluorinated ring is the most challenging step. The reaction relies on the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3][4]
Troubleshooting & FAQs: Nitration
Q1: My reaction shows low or no conversion. What are the likely causes?
A1: This is a common issue due to the deactivated nature of the substrate.
-
Insufficient Acid Strength/Concentration: The formation of the nitronium ion is an equilibrium process. The use of concentrated (98%) sulfuric acid is critical to fully protonate nitric acid and generate a sufficient concentration of NO₂⁺.[4] Water in the reaction mixture will dilute the acid and inhibit the reaction.[5] Ensure your acids are of high concentration and starting material is dry.
-
Reaction Temperature Too Low: While temperature control is crucial to prevent side reactions, an overly low temperature may not provide enough activation energy for the reaction to proceed on a deactivated ring. A carefully controlled temperature increase may be necessary. For deactivated substrates, higher temperatures are often required.[2][6]
-
Inadequate Reagent Stoichiometry: An excess of nitric acid is typically required. A molar ratio of at least 1.5-2.0 equivalents of nitric acid to the substrate is a good starting point.
Q2: I'm getting a mixture of isomers. How can I improve regioselectivity for the 3-nitro product?
A2: The directing effects of the substituents determine the position of nitration. The carboxylic acid group is a strong meta-director, while the fluorine atoms are ortho, para-directors.[1]
-
The position C3 is meta to the -COOH group and ortho to the C2-Fluorine.
-
The position C4 is para to the C1-Fluorine and meta to the C2-Fluorine.
-
The position C6 is ortho to the C1-Fluorine and meta to the -COOH group. The powerful meta-directing effect of the carboxylic acid group is the dominant factor, guiding the electrophile to the C3 position. If other isomers are forming, it may indicate that the reaction conditions are too harsh, overcoming the normal directing effects. Maintaining a controlled temperature (e.g., 0 °C to 10 °C during addition) is key.[7]
Q3: The reaction mixture turned dark brown/black, and I isolated an oily tar. What went wrong?
A3: This typically indicates over-nitration or oxidative decomposition.
-
Runaway Temperature: This is the most common cause. The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled reaction, causing oxidation of the starting material and the formation of dinitro compounds or phenolic byproducts, which are often colored.[7] Always add the nitrating mixture slowly to the substrate solution in an ice bath.
-
Excessive Nitrating Agent: Using a large excess of fuming nitric acid or oleum can lead to unwanted side reactions and decomposition.[8]
Caption: Decision workflow for troubleshooting the nitration step.
Optimized Protocol: Nitration of 2,5-Difluorobenzoic Acid
This protocol is adapted from established procedures for nitrating deactivated aromatic acids.[5][8]
Reagents & Equipment:
-
2,5-Difluorobenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Crushed ice
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Dissolution: To the flask, add 2,5-Difluorobenzoic Acid (1.0 eq). Slowly and carefully, add concentrated H₂SO₄ (approx. 4-5 mL per gram of starting material) while stirring. Continue stirring in the ice bath until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.0 eq) in an ice bath.
-
Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. CRITICAL: Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A white or pale-yellow solid should precipitate.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the solid product (2,5-Difluoro-3-nitrobenzoic Acid) under vacuum. The product can be used in the next step, often without further purification.
III. Part 2: Fischer Esterification
This classic reaction converts the synthesized carboxylic acid into its methyl ester using methanol in the presence of an acid catalyst. The reaction is an equilibrium, and strategies must be employed to drive it towards the product.[9]
Troubleshooting & FAQs: Esterification
Q1: My esterification reaction is incomplete, even after prolonged heating. How can I increase the yield?
A1: Incomplete conversion is the primary challenge in Fischer esterification, as it is an equilibrium-limited process.
-
Use Excess Methanol: The most common strategy is to use a large excess of one of the reactants. Since methanol is inexpensive and can also serve as the solvent, using it in large excess will shift the equilibrium towards the product side (Le Châtelier's principle).[10]
-
Remove Water: The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back to the reactants.[11] While difficult on a lab scale without a Dean-Stark trap (which is not effective for removing water from methanol), ensuring all reagents and glassware are scrupulously dry is essential.[9]
-
Sufficient Catalyst: A catalytic amount of strong acid (typically 1-5 mol%) is required. Insufficient catalyst will result in a very slow reaction. Concentrated sulfuric acid is a common and effective choice.[12]
Q2: What is the best acid catalyst for this esterification?
A2: Several strong acids can catalyze the reaction effectively.
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Inexpensive, highly effective, acts as a dehydrating agent.[12] | Can cause charring or sulfonation side reactions if heated too strongly or for too long. |
| p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle, less oxidizing than H₂SO₄. | More expensive than sulfuric acid. |
| Heterogeneous Catalysts | Can be filtered off, simplifying workup and catalyst reuse. Examples include sulfated zirconia or acidic resins.[13][14] | May have lower activity, requiring longer reaction times or higher temperatures. |
For most standard lab-scale syntheses, concentrated sulfuric acid offers the best balance of reactivity and cost.
Q3: The workup is difficult, and I'm losing product during extraction. Are there any tips?
A3: A typical workup involves neutralizing the acid catalyst and extracting the ester into an organic solvent.
-
Neutralization: After cooling, the reaction mixture is often concentrated to remove excess methanol. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a weak base like saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of CO₂ evolution.
-
Emulsion Formation: Emulsions can form during the basic wash. To break them, add a small amount of brine (saturated NaCl solution).
-
Product Solubility: Ensure the chosen extraction solvent effectively dissolves the ester product.
Optimized Protocol: Fischer Esterification
This protocol is based on general procedures for acid-catalyzed esterification of aromatic acids.[9]
Reagents & Equipment:
-
2,5-Difluoro-3-nitrobenzoic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine (Saturated NaCl solution)
Procedure:
-
Setup: To a round-bottom flask, add 2,5-Difluoro-3-nitrobenzoic Acid (1.0 eq) and a large excess of anhydrous methanol (10-20 eq, also acting as solvent).
-
Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 4-8 hours. Monitor the reaction by TLC (the ester product will have a higher Rf value than the carboxylic acid).
-
Cooling & Concentration: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the oily residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (1x)
-
Saturated sodium bicarbonate solution (2-3x, until CO₂ evolution ceases)
-
Brine (1x)
-
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
IV. Purification and Analysis
Q: How can I purify the final product, this compound?
A: The crude product is often a solid or semi-solid.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[15] The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Ethanol or methanol are often good starting points for moderately polar compounds like this ester.[15][16]
-
Column Chromatography: If recrystallization fails to remove impurities or if the product is an oil, silica gel column chromatography is the preferred method. A solvent system like hexanes/ethyl acetate is typically used for elution.
Q: How do I confirm the identity and purity of my final product?
A: A combination of techniques should be used:
-
Thin-Layer Chromatography (TLC): To check for the presence of starting material and byproducts. A pure compound should show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities will typically depress and broaden the melting point range.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared spectroscopy are essential for unambiguous structure confirmation.
V. References
-
Adam, F., et al. (2018). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. ResearchGate. Available at: --INVALID-LINK--
-
Lange, K. (1989). Process for the preparation of carboxylic acid methyl esters. U.S. Patent No. 4,885,383. Google Patents. Available at: --INVALID-LINK--
-
Lidsen, T. S., et al. (2022). Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems. Catalysis Research. Available at: --INVALID-LINK--
-
Guzman, A., et al. (2019). Effect of carbon chain length on esterification of carboxylic acids with methanol using acid catalysis. ResearchGate. Available at: --INVALID-LINK--
-
Pavia, D. L., et al. (1999). Nitration of Substituted Aromatic Rings and Rate Analysis. Adapted from Introduction to Organic Laboratory Techniques: A Microscale Approach. Available at: --INVALID-LINK--
-
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available at: --INVALID-LINK--
-
Milligan, B. (1976). Selective nitration of aromatic and substituted aromatic compositions. U.S. Patent No. 3,957,889. Google Patents. Available at: --INVALID-LINK--
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: --INVALID-LINK--
-
LookChem. (n.d.). methyl 2,5-difluoro-3-methyl-4-nitrobenzoate. LookChem. Available at: --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,5-Difluoro-4-nitrobenzoic acid synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
CN113024384A. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents. Available at: --INVALID-LINK--
-
LibreTexts Chemistry. (2023). Nitration and Sulfonation of Benzene. Available at: --INVALID-LINK--
-
Wang, X., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: --INVALID-LINK--
-
ChemShuttle. (n.d.). 2,5-difluoro-3-nitrobenzoic acid. ChemShuttle. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
EP0394985A1. (1990). Process for preparing nitro benzoic acid alkyl esters. Google Patents. Available at: --INVALID-LINK--
-
Dakenchem. (n.d.). What are the nitration reactions of Fluorobenzohydroxy Acid?. Dakenchem Blog. Available at: --INVALID-LINK--
-
Wang, X., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: --INVALID-LINK--
-
Chem-Impex International. (n.d.). Methyl 2,6-difluoro-3-nitrobenzoate. Chem-Impex. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 2,6-DIFLUORO-3-NITROBENZOATE synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
CN118271177B. (2024). Production process of 2-fluoro-3-nitrobenzoic acid. Google Patents. Available at: --INVALID-LINK--
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: --INVALID-LINK--
-
Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Available at: --INVALID-LINK--
-
Welch, E. (1968). Nitration of benzoic acid and its chlorinated derivatives. U.S. Patent No. 3,397,229. Google Patents. Available at: --INVALID-LINK--
-
The Science Teacher. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). The preparation and purification of methyl-3-nitrobenzoate. Scribd. Available at: --INVALID-LINK--
-
CN105820054A. (2016). Preparation method of 3-methyl-2-nitrobenzoate. Google Patents. Available at: --INVALID-LINK--
-
Finger, G. C., et al. (1968). Fluorinated benzoic acid derivatives. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
MaChemGuy. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: --INVALID-LINK--
-
Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Available at: --INVALID-LINK--
-
US3948972A. (1976). Esterification of nitrobenzoic acids. Google Patents. Available at: --INVALID-LINK--
-
US6235924B1. (2001). Continuous process for preparing benzoic acid esters. Google Patents. Available at: --INVALID-LINK--
-
US4506089A. (1985). Preparation of methyl m-nitrobenzoate. Google Patents. Available at: --INVALID-LINK--
-
CN105130820A. (2015). New 2-methyl-3-nitrobenzoic acid preparation method. Google Patents. Available at: --INVALID-LINK--
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. lidsen.com [lidsen.com]
- 13. researchgate.net [researchgate.net]
- 14. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. southalabama.edu [southalabama.edu]
Technical Support Center: Purification of Methyl 2,5-difluoro-3-nitrobenzoate
Welcome to the technical support center for the purification of Methyl 2,5-difluoro-3-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. Instead of a rigid manual, we present a dynamic troubleshooting guide structured around the common questions and issues that arise in the laboratory. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to build a deeper understanding of the purification process.
Safety First: Handling Nitroaromatics and Reagents
Before any experimental work, it is critical to acknowledge the potential hazards.
Q: What are the primary safety concerns when handling crude this compound and the reagents from its synthesis?
A: Your primary concerns are chemical exposure and the exothermic nature of the synthesis reaction.
-
Corrosive Acids: The synthesis typically involves a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Both are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles (or a face shield), and acid-resistant gloves. Work in a certified chemical fume hood.[1]
-
Product Hazards: While specific data for this isomer is limited, related nitroaromatic compounds can be irritants. Assume the crude product causes skin and eye irritation. Avoid creating and inhaling dust.[2]
-
Quenching: The reaction is typically quenched by pouring it onto ice. This must be done slowly and carefully to control the exotherm.[3]
-
Solvent Flammability: Purification often uses flammable solvents like ethanol, methanol, or hexane.[1] Ensure no ignition sources are present and conduct these operations in a well-ventilated fume hood.
Characterizing the Crude Material: Know Your Impurities
Effective purification begins with understanding the potential impurities in your crude product. The typical synthesis involves the electrophilic nitration of methyl 2,5-difluorobenzoate.[4][5][6] This knowledge allows us to anticipate the most likely contaminants.
Q: What are the most probable impurities in my crude this compound?
A: Based on the standard nitration mechanism, your crude material likely contains a mixture of the species detailed in Table 1. Understanding the polarity differences is key to designing a purification strategy.
| Impurity Name | Structure | Typical Polarity | Reason for Presence | Removal Strategy |
| Methyl 2,5-difluorobenzoate | (Starting Material) | Least Polar | Incomplete reaction. | Easily removed by column chromatography (elutes first) or recrystallization (remains in mother liquor). |
| Methyl 2,5-difluoro-4-nitrobenzoate | (Regioisomer) | Similar to Product | Nitration at an alternative position on the ring. | Most challenging impurity. Requires careful column chromatography or fractional recrystallization. |
| Methyl 2,5-difluoro-6-nitrobenzoate | (Regioisomer) | Similar to Product | Nitration at an alternative position on the ring. | Also challenging. Separation depends on subtle polarity differences. |
| 2,5-difluoro-3-nitrobenzoic acid | (Hydrolysis Product) | Most Polar | Hydrolysis of the methyl ester by water during reaction or workup. | Can be removed with a mild basic wash (e.g., aq. NaHCO₃) during workup or will remain at the baseline in normal-phase chromatography.[7][8] |
| Di-nitro compounds | (Over-reaction Product) | More Polar than Product | Reaction temperature was too high or reaction time was too long.[4][9] | Usually removed effectively by recrystallization or column chromatography (elutes later). |
Purification Strategy: A Decision-Making Workflow
Choosing the right purification method from the outset can save significant time and resources. The choice primarily depends on the impurity profile and the quantity of material.
Caption: Decision tree for selecting the primary purification method.
Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds on a larger scale. However, several common issues can arise.
Q: I dissolved my crude product in a hot solvent, but it "oiled out" instead of forming crystals upon cooling. What happened and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, causing a large melting point depression.
Causality: The compound is supersaturated but lacks the thermodynamic incentive to crystallize because it is still in a liquid state. Oils often trap impurities, leading to poor purification.
Solutions Workflow:
Caption: Workflow for troubleshooting when a product oils out.
Q: My recrystallization yielded very pure-looking crystals, but my recovery was extremely low. What went wrong?
A: This classic issue usually points to one of two things: using too much solvent or cooling the solution too quickly and filtering it while it's still too warm.
-
Expertise & Causality: Every compound has some finite solubility even in a "poor" cold solvent. Using an excessive volume of solvent ensures that a significant portion of your product remains dissolved in the mother liquor, even after cooling.[10]
-
Solution: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[3][10] It is better to have a hot, saturated slurry that requires a hot filtration to remove insoluble impurities than to add too much solvent from the start.
Q: My final product is still colored (e.g., pale yellow). How can I get a colorless solid?
A: A persistent yellow color often indicates the presence of trace, highly conjugated impurities (like nitro-phenols or certain oxidation byproducts). While often present in small amounts, they can be visually persistent.
-
Solution 1 (Recrystallization): Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal and the adsorbed impurities. Caution: Adding charcoal to a boiling solution can cause it to bump violently. Cool the solution slightly before adding charcoal.
-
Solution 2 (Chromatography): If the color persists, column chromatography is the most effective method for removing colored impurities.
Troubleshooting Purification by Column Chromatography
When recrystallization is ineffective, especially for removing regioisomers, flash column chromatography is the method of choice.[11]
Q: I can't get good separation between my product and an impurity on the TLC plate. What should I do?
A: Poor separation (very close Rf values) is a common challenge. The solution is to systematically adjust the polarity of the mobile phase.
-
Expertise & Causality: In normal-phase chromatography (using silica gel), separation is a competition between the solvent (mobile phase) and the silica (stationary phase) for the analyte.[11] A more polar solvent will move all compounds further up the plate, while a less polar solvent will keep them adsorbed to the silica. To improve separation of compounds with similar polarity, you need to find a solvent system where the subtle differences in their structures are magnified.
-
Systematic Approach:
-
Decrease Polarity: If your spots are too high on the TLC plate (Rf > 0.5), decrease the proportion of the polar solvent (e.g., move from 20% Ethyl Acetate/Hexane to 10% or 15%).
-
Try Different Solvents: If adjusting polarity isn't enough, change the solvent system entirely. A mixture of Dichloromethane/Hexane or Toluene/Ethyl Acetate can alter the selectivity and improve separation for aromatic compounds.
-
| Solvent System (Mobile Phase) | Characteristics |
| Hexane / Ethyl Acetate | The standard "go-to" system. Good for a wide range of polarities. |
| Hexane / Dichloromethane (DCM) | Good for less polar compounds. DCM can help separate isomers that co-elute in Ethyl Acetate. |
| Toluene / Ethyl Acetate | The aromatic nature of toluene can introduce different π-π interactions with your analytes and the silica, sometimes dramatically improving the separation of aromatic isomers. |
Q: My product is streaking down the TLC plate and the column. Why is this happening?
A: Streaking is typically caused by one of three issues:
-
Overloading: You have spotted too much material on the TLC plate or loaded too much crude product onto the column.
-
Insolubility: The compound is not fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it travels.
-
Acidic Impurity: An acidic impurity (like the hydrolyzed carboxylic acid) is strongly interacting with the slightly acidic silica gel.
-
Solutions:
-
Reduce Load: Use a more dilute solution for TLC spotting. For the column, a general rule of thumb is to load no more than 1g of crude product for every 20-40g of silica gel.
-
Modify Mobile Phase: Add 0.5-1% of acetic acid to your mobile phase. This protonates the acidic impurity, reducing its interaction with the silica and resulting in sharper bands. This is particularly effective if you suspect the presence of 2,5-difluoro-3-nitrobenzoic acid.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes a starting point of 5.0 g of crude material. Adjust solvent volumes accordingly.
-
Solvent Selection: Place a small amount of crude material (approx. 50 mg) in a test tube. Add ethanol dropwise at room temperature. If it is insoluble or sparingly soluble, heat the test tube. If the solid dissolves when hot and reappears upon cooling, ethanol is a good solvent candidate. Repeat with isopropanol or methanol if needed.[7]
-
Dissolution: Place the 5.0 g of crude this compound in a 100 mL Erlenmeyer flask. Add a stir bar and approximately 20 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid just dissolves. Avoid adding excess solvent.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a small scoop of activated charcoal. Re-heat gently for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol (2 x 5 mL) to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a temperature well below the product's melting point (e.g., 40-50 °C).
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine the optimal solvent system. Aim for an Rf value of ~0.25-0.35 for the desired product. A good starting point is 10-15% Ethyl Acetate in Hexane.
-
Column Packing: Pack a glass column with silica gel (e.g., 40-63 µm particle size) as a slurry in the chosen eluent. A typical ratio is 40-100 g of silica per 1 g of crude product.
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. Dry loading often results in better separation.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a bellows or regulated air/nitrogen line). Collect fractions continuously in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. aiinmr.com [aiinmr.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. prepchem.com [prepchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. southalabama.edu [southalabama.edu]
Technical Support Center: Synthesis of Methyl 2,5-difluoro-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2,5-difluoro-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you navigate common impurities and reaction pitfalls, ensuring a successful and high-purity synthesis.
Overview of Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process: the electrophilic nitration of 2,5-difluorobenzoic acid, followed by the acid-catalyzed esterification of the resulting 2,5-difluoro-3-nitrobenzoic acid. Each step presents unique challenges that can impact yield and purity.
Caption: Overall workflow for the synthesis and purification of this compound.
Frequently Asked Questions & Troubleshooting Guides
Part 1: The Nitration Step
The introduction of the nitro group onto the difluorinated aromatic ring is often the most challenging step due to the electronic effects of the substituents.
Q1: My nitration of 2,5-difluorobenzoic acid is extremely slow or incomplete. How can I drive the reaction to completion?
A1: This is a common issue. The slow reaction rate is due to the strong deactivating, electron-withdrawing effects of both the two fluorine atoms and the meta-directing carboxyl group (-COOH) on the aromatic ring.[1][2] These groups reduce the nucleophilicity of the benzene ring, making it less reactive towards the nitronium ion (NO₂⁺) electrophile.
Causality: The reaction requires a potent electrophile and conditions that can overcome this deactivation. The standard nitrating agent, a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), is essential. The sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[2][3]
Troubleshooting Protocol: Optimizing Nitration Conditions
-
Reagent Quality: Ensure the use of concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Anhydrous conditions are critical.
-
Temperature Control: The reaction is highly exothermic. Begin the reaction by cooling the sulfuric acid and 2,5-difluorobenzoic acid mixture in an ice-salt bath to 0-5 °C.[4]
-
Slow Addition: Add the pre-chilled mixed acid dropwise over an extended period (e.g., 30-60 minutes) while vigorously stirring and maintaining the internal temperature below 10 °C.[5][6] A rapid increase in temperature can lead to runaway reactions and the formation of unwanted byproducts.
-
Reaction Time & Temperature: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 12-15 hours).[4] Gentle heating (e.g., 40-50 °C) may be required to push the reaction to completion, but this should be approached cautiously and monitored closely by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product and quench the reaction.[4][5]
Caption: Formation of the nitronium ion electrophile from mixed acids.
Q2: My analytical results (TLC, GC-MS) show multiple isomers after nitration. What are they and how can I improve regioselectivity?
A2: The formation of positional isomers is a significant challenge. While the carboxyl group is a meta-director, the fluorine atoms are ortho, para-directors. The interplay of these directing effects, combined with steric hindrance, leads to a mixture of products.
-
Desired Product: 2,5-Difluoro-3 -nitrobenzoic acid. The nitro group is meta to the -COOH and ortho to the C2-F.
-
Primary Impurity: 2,5-Difluoro-4 -nitrobenzoic acid. The nitro group is para to the C2-F and meta to the C5-F.
-
Other Potential Impurities: 2,5-Difluoro-6 -nitrobenzoic acid and dinitrated products.
Minimizing Isomer Formation: Absolute regioselectivity is difficult to achieve. However, you can influence the product distribution by carefully controlling the reaction conditions. Lower temperatures (0-5 °C) generally favor kinetic control and can improve the ratio of the desired 3-nitro isomer.[7] Harsh conditions, such as high temperatures, may lead to a less selective reaction and an increase in byproducts, including dinitrated species.[2]
| Potential Impurity | Directing Influence | Notes on Formation |
| 2,5-Difluoro-4-nitrobenzoic acid | Para to C2-F, meta to C5-F | Often a significant byproduct. Separation can be challenging. |
| 2,5-Difluoro-6-nitrobenzoic acid | Ortho to C5-F, meta to -COOH | Sterically hindered, usually a minor component. |
| Dinitrobenzoic acids | All positions activated for a second nitration | Formed under forcing conditions (high temp, excess HNO₃). The first NO₂ group is strongly deactivating, making this less likely under controlled conditions.[2] |
Part 2: The Esterification Step
This step converts the nitro-acid into the final methyl ester, a reaction that is reversible and requires specific conditions to achieve high conversion.
Q3: My Fischer esterification of 2,5-difluoro-3-nitrobenzoic acid is not going to completion. What are the critical parameters?
A3: Fischer esterification is an equilibrium-controlled reaction.[8] To achieve a high yield of the methyl ester, the equilibrium must be shifted towards the product side.
Causality (Le Châtelier's Principle): The reaction between a carboxylic acid and an alcohol produces an ester and water. To favor ester formation, you must either use a large excess of one reactant (typically the alcohol) or remove the water as it is formed.
Troubleshooting Protocol: Driving Fischer Esterification
-
Use Excess Methanol: Use a significant excess of methanol, which acts as both the reactant and the solvent. A common ratio is 10-20 equivalents of methanol relative to the carboxylic acid.[8][9]
-
Strong Acid Catalyst: Concentrated sulfuric acid is a highly effective catalyst. A typical loading is 0.1 to 0.2 equivalents.[9]
-
Ensure Anhydrous Conditions: The starting 2,5-difluoro-3-nitrobenzoic acid must be completely dry. Any water present will shift the equilibrium back towards the starting materials.[8]
-
Reflux Temperature: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for several hours (4-16 hours).[9] The reaction progress should be monitored by TLC or HPLC until the starting acid is no longer detectable.
-
Water Removal (Optional): For stubborn reactions, a Dean-Stark apparatus with a suitable entraining agent like toluene can be used to azeotropically remove the water byproduct, though this is often unnecessary when using a large excess of methanol.[10]
Q4: I'm losing a significant amount of product during the aqueous workup due to hydrolysis. How can I refine my workup procedure?
A4: The ester is susceptible to base-catalyzed hydrolysis (saponification) during the neutralization step of the workup.[11] Using a strong base like sodium hydroxide can rapidly convert your product back into the sodium salt of the carboxylic acid, which will be lost to the aqueous layer.
Troubleshooting Protocol: Non-Destructive Aqueous Workup
-
Cool Down: After the reaction is complete, cool the mixture to room temperature.
-
Remove Excess Methanol: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dilute and Extract: Dilute the residue with an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Gentle Neutralization: Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][12] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves. Continue washing until the effervescence ceases, indicating that all acidic catalyst has been neutralized.
-
Wash and Dry: Wash the organic layer sequentially with water and then brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Caption: Detailed workflow for the workup and purification of the final ester product.
Part 3: Purification and Analysis
Q5: My final product is a yellow or brownish solid/oil instead of the expected pale yellow or white crystals. What causes this discoloration and how do I remove it?
A5: The yellow or brown color is typically due to the presence of nitrophenolic impurities or other colored byproducts formed during the nitration step.[13] These can arise from side reactions, especially if the reaction temperature was not well-controlled.
Purification Protocol: Recrystallization Recrystallization is the most effective method for removing these impurities and obtaining a high-purity solid.[5][14]
-
Solvent Selection: Methanol or a mixed solvent system like ethanol/water are good choices for this compound. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[5][6] Adding too much solvent will reduce your recovery yield.
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum. Determine the melting point and compare it to the literature value to assess purity. A sharp melting point close to the literature value indicates high purity.[14][15]
Q6: How can I use GC-MS to identify the common impurities in my final product?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile impurities.[16] The gas chromatograph separates the components of your sample, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint.
Procedure:
-
Prepare a dilute solution of your sample in a suitable solvent (e.g., ethyl acetate).
-
Inject the sample into the GC-MS.
-
Analyze the resulting chromatogram. The major peak should correspond to your product, this compound.
-
Identify impurity peaks by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns.
| Potential Impurity | Molecular Weight ( g/mol ) | Expected GC-MS Observations |
| 2,5-Difluorobenzoic Acid (Starting Material) | 158.10 | Will likely show a molecular ion peak at m/z 158. |
| 2,5-Difluoro-3-nitrobenzoic Acid (Unreacted Intermediate) | 203.10 | Will likely show a molecular ion peak at m/z 203. |
| Methyl 2,5-difluorobenzoate (Un-nitrated ester) | 172.12 | Will likely show a molecular ion peak at m/z 172. |
| Methyl 2,5-difluoro-4-nitrobenzoate (Isomer) | 217.13 | Same MW as the product. Will have a different GC retention time. Mass spectrum will be very similar; requires a reference standard or careful analysis of fragmentation. |
| This compound (Product) | 217.13 | This is the target compound. Establish its retention time and mass spectrum as the reference. [17] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nitration - Wikipedia [en.wikipedia.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Methyl 2,5-difluoro-3-nitrobenzoate
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of methyl 2,5-difluoro-3-nitrobenzoate. The protocols and recommendations are grounded in established principles of crystallization and purification of aromatic nitro compounds, tailored to address the specific challenges researchers, scientists, and drug development professionals may encounter with this fluorinated intermediate.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3][4][5] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent in which the compound is highly soluble, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the remaining solvent (mother liquor).[1][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A good starting point for solvent selection for a compound of unknown solubility is to consider solvents with similar polarities. For aromatic nitro compounds like methyl 3-nitrobenzoate, which shares structural similarities with the target compound, alcohols such as ethanol and methanol are often effective.[6][7][8][9] A mixed solvent system, such as ethanol/water or methanol/water, can also be highly effective. The addition of water as an anti-solvent can significantly decrease the solubility of the compound at lower temperatures, leading to better crystal recovery.
Q2: How do I perform a solvent selection test?
To select an appropriate solvent, place a small amount of your crude this compound in separate test tubes and add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water). Observe the solubility at room temperature. A good solvent will show low solubility at room temperature but complete solubility upon heating.[2]
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10] To remedy this, try one of the following:
-
Increase the solvent volume: Add more hot solvent to ensure the compound fully dissolves before the solution cools.
-
Lower the temperature of the solvent: If possible, use a solvent with a lower boiling point.
-
Use a mixed solvent system: Dissolve the compound in a "good" solvent at a lower temperature and then slowly add a "poor" solvent (an anti-solvent) to induce crystallization.
Q4: I am getting a very low yield of crystals. What are the possible reasons?
Low recovery can be due to several factors:
-
Using too much solvent: This is the most common reason. The solution does not become saturated upon cooling. Try evaporating some of the solvent and re-cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired compound in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The compound has significant solubility in the cold solvent: In this case, a different solvent or a mixed solvent system should be explored.
Q5: My recrystallized product is still colored. How can I remove the color?
Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Troubleshooting Guide
This section addresses specific issues you might encounter during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Causality: The solution is not supersaturated. This could be due to using too much solvent or the compound being too soluble in the chosen solvent even at low temperatures.
Solution Workflow:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.[1]
-
Seeding: If you have a pure crystal of the compound, add a "seed crystal" to the solution to provide a nucleation site.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change Solvent System: If the above steps are unsuccessful, the solvent may be inappropriate. Recover the solid by evaporating all the solvent and attempt the recrystallization with a different solvent or a mixed solvent system.
Problem 2: Premature Crystallization During Hot Filtration
Causality: The solution cools down too quickly during the filtration process, causing the product to crystallize in the filter funnel, leading to significant loss of yield.
Solution Workflow:
-
Pre-heat the filtration apparatus: Use a stemless funnel and pre-heat it with hot solvent or by placing it over the boiling solution in the recrystallization flask.
-
Use a slight excess of hot solvent: This will keep the compound dissolved during the filtration step. The excess solvent can be evaporated after filtration.
-
Keep the solution hot: Work quickly and keep the solution at or near its boiling point during the transfer to the funnel.
Problem 3: The Purified Product's Melting Point is Broad or Lower Than Expected
Causality: The presence of impurities lowers and broadens the melting point of a solid. This indicates that the recrystallization did not effectively remove all impurities.
Solution Workflow:
-
Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.
-
Assess Impurities: Consider the possible impurities from the synthesis of this compound. Common impurities in nitration reactions of benzoates can include regioisomers (e.g., methyl 2,5-difluoro-6-nitrobenzoate) and dinitro-substituted products.[7] The choice of recrystallization solvent should ideally maximize the solubility of these impurities while minimizing the solubility of the desired product at low temperatures.
-
Wash the Crystals: Ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[1]
Experimental Protocol: Recrystallization of this compound
This protocol is a recommended starting point and may require optimization based on the purity of the crude material.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent (e.g., ethanol or ethanol/water mixture)
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a high degree of purity. The expected melting point for the structurally similar methyl 2,6-difluoro-3-nitrobenzoate is in the range of 59-63 °C, and for methyl 3-nitrobenzoate, it is 78-80 °C.[8]
Data Presentation
| Parameter | Recommended Starting Conditions |
| Solvent System | Ethanol or Ethanol/Water |
| Crude:Solvent Ratio | Start with ~5-10 mL of solvent per gram of crude material |
| Dissolution Temp. | Boiling point of the solvent |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath |
| Expected Appearance | White to off-white crystalline solid |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Nitration of Difluorobenzoates
Welcome to the technical support center for the nitration of difluorobenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to common issues encountered during these electrophilic aromatic substitution reactions.
Understanding the Challenge: The Chemistry of Nitrating Difluorobenzoates
The nitration of difluorobenzoates presents a unique set of challenges due to the electronic properties of the substituents on the aromatic ring. Both the fluorine atoms and the carboxylate group are electron-withdrawing, which deactivates the ring towards electrophilic attack by the nitronium ion (NO₂⁺).[1] This deactivation necessitates harsher reaction conditions compared to the nitration of more electron-rich aromatic compounds.[2] Furthermore, the directing effects of these substituents play a critical role in determining the regioselectivity of the reaction, often leading to a mixture of isomers.[3][4]
The fundamental mechanism involves the generation of the nitronium ion from a mixture of concentrated nitric and sulfuric acids.[5][6] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[6]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues you may encounter.
Issue 1: Low or No Conversion to the Desired Nitro-Product
-
Question: I am seeing very low conversion of my starting difluorobenzoate, with the majority of the material remaining unreacted. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion is a common problem when nitrating deactivated aromatic rings.[1] Here’s a systematic approach to troubleshoot this issue:
-
Insufficiently Strong Nitrating Conditions: Standard nitrating conditions (conc. HNO₃/H₂SO₄ at room temperature) may not be sufficient for these deactivated substrates.
-
Solution: Gradually increase the severity of the reaction conditions. This can be achieved by:
-
Increasing the Temperature: Carefully heat the reaction mixture. A typical starting point is 0°C, followed by warming to room temperature, and then gentle heating (e.g., 50-60°C).[2] Always monitor the reaction for exotherms.
-
Using Fuming Nitric Acid or Oleum: Fuming nitric acid (HNO₃ containing dissolved NO₂) or oleum (H₂SO₄ containing dissolved SO₃) can be used to generate a higher concentration of the nitronium ion.[2] Exercise extreme caution when handling these reagents.
-
Adjusting the Acid Ratio: The ratio of sulfuric to nitric acid can influence the reaction rate. An excess of sulfuric acid will promote the formation of the nitronium ion.[5]
-
-
-
Poor Solubility of the Starting Material: The difluorobenzoate may not be fully dissolved in the acidic medium, limiting its availability for reaction.
-
Solution: While challenging in strong acids, consider co-solvents if compatible with the reaction conditions. However, for many nitrations, the reaction is run "neat" in the acid mixture. Ensure vigorous stirring to maximize the surface area of any undissolved solid.
-
-
Premature Quenching: The reaction may be kinetically slow.
-
Issue 2: Formation of Multiple Isomers and Poor Regioselectivity
-
Question: My reaction is producing a mixture of nitro-isomers that are difficult to separate. How can I improve the regioselectivity?
-
Answer: The formation of multiple isomers is governed by the directing effects of the fluorine and carboxylate groups. Both are deactivating, with the carboxylate group being a meta-director and fluorine being an ortho-, para-director.[3] The final substitution pattern is a result of the interplay between these effects.
-
Understanding the Directing Effects: The position of the nitro group will be directed to the positions that are least deactivated. For instance, in 2,4-difluorobenzoic acid, the position C5 is activated by the ortho- and para-directing fluorine atoms and is the most likely site of nitration.[8]
-
Controlling Reaction Temperature: Temperature can influence the isomer distribution. Lower temperatures generally favor the thermodynamically more stable para-isomer over the ortho-isomer due to steric hindrance.
-
Alternative Nitrating Agents: In some cases, alternative nitrating agents can offer improved regioselectivity. For example, nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide different isomer ratios compared to mixed acids.
-
Computational Chemistry: Predicting the most likely site of nitration can be aided by computational methods that calculate the electron density at different positions on the aromatic ring.[9]
-
Issue 3: Product Decomposition or Charring
-
Question: Upon increasing the reaction temperature, I am observing significant charring and decomposition of my product. How can I avoid this?
-
Answer: Decomposition is a sign that the reaction conditions are too harsh for the substrate or product.
-
Excessive Temperature: While heat can drive the reaction to completion, excessive temperatures can lead to oxidative side reactions and decomposition.
-
Solution: Find the optimal temperature that provides a reasonable reaction rate without causing significant degradation. A slow, stepwise increase in temperature is recommended.
-
-
Presence of Impurities: Impurities in the starting material or reagents can catalyze decomposition.
-
Solution: Ensure the use of high-purity starting materials and reagents.
-
-
Exothermic Runaway: Nitration reactions are highly exothermic.[10] Poor temperature control can lead to a runaway reaction and decomposition.
-
Solution: Always perform nitrations with adequate cooling (e.g., an ice bath) and add the nitrating agent slowly and portion-wise to the substrate in the acid. Monitor the internal temperature of the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for nitration reactions?
A1: Nitration reactions are inherently hazardous and require strict safety protocols.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Temperature Control: Use an ice bath to control the reaction temperature, especially during the addition of reagents.
-
Slow Addition: Add the nitrating agent slowly to the substrate solution to control the exothermic reaction.
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with stirring. Never add water to the concentrated acid mixture.
-
Spill Kit: Have an appropriate spill kit (containing a neutralizer like sodium bicarbonate) readily available.
Q2: How can I monitor the progress of my nitration reaction?
A2: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the conversion and can be used to identify and quantify the different isomers formed.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze the crude reaction mixture to determine the conversion and the ratio of isomers.
Q3: What is a typical work-up procedure for a nitration reaction?
A3: A general work-up procedure involves the following steps:
-
Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Precipitation/Extraction: The nitro-product may precipitate out of the aqueous solution. If so, it can be collected by filtration. If it remains in solution or is an oil, the aqueous mixture should be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: The organic layer should be washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Q4: I am trying to perform a di-nitration of a difluorobenzoate but am only getting the mono-nitrated product. What should I do?
A4: Introducing a second nitro group onto an already nitrated and difluorinated ring is extremely challenging due to the severe deactivation of the ring.
-
Harsher Conditions: Significantly harsher conditions will be required. This may involve using fuming nitric acid in fuming sulfuric acid (oleum) at elevated temperatures.
-
Stepwise Approach: It is often more practical to isolate and purify the mono-nitrated product and then subject it to a second nitration under more forcing conditions.
-
Alternative Synthetic Routes: Consider alternative synthetic strategies that may not involve a direct di-nitration.
Optimized Reaction Conditions for Nitration of 2,4-Difluorobenzoic Acid
The following table summarizes a literature-reported procedure for the nitration of 2,4-difluorobenzoic acid.[8]
| Parameter | Condition |
| Starting Material | 2,4-Difluorobenzoic Acid |
| Nitrating Agent | Fuming Nitric Acid |
| Acid Catalyst | Concentrated Sulfuric Acid |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 16.5 hours |
| Work-up | Poured into ice water, extracted with ethyl acetate |
| Major Product | 2,4-Difluoro-5-nitrobenzoic Acid |
| Yield | 98% |
Experimental Workflow and Decision Making
The following diagram illustrates a typical workflow for optimizing the nitration of a novel difluorobenzoate.
Caption: A decision-making workflow for optimizing difluorobenzoate nitration.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-DIFLUORO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Regioselective nitration of 3-fluoro-2-substituted benzoic acids - OAK Open Access Archive [oak.novartis.com]
- 10. globalscientificjournal.com [globalscientificjournal.com]
How to remove unreacted starting material from Methyl 2,5-difluoro-3-nitrobenzoate
Welcome to the technical support center for the purification of Methyl 2,5-difluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we address specific issues in a practical question-and-answer format, focusing on the removal of unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most likely unreacted starting material in my synthesis of this compound?
The synthesis of this compound is typically achieved through the electrophilic nitration of Methyl 2,5-difluorobenzoate. Therefore, the most probable unreacted starting material you need to remove is Methyl 2,5-difluorobenzoate .
The key to successful purification lies in exploiting the significant difference in polarity between your starting material and the desired nitrated product. The introduction of the nitro (-NO₂) group makes the product, this compound, considerably more polar than the starting material.
Table 1: Property Comparison of Product and Starting Material
| Compound | Structure | Key Functional Groups | Polarity |
| Methyl 2,5-difluorobenzoate (Starting Material) | O=C(OC)c1cc(F)ccc1F | Methyl Ester, Fluoro groups | Less Polar |
| This compound (Product) | O=C(OC)c1c(F)cc(F)cc1--INVALID-LINK--[O-] | Methyl Ester, Fluoro groups, Nitro group | More Polar |
Q2: Why is it critical to remove this unreacted starting material?
Removing the unreacted starting material is essential for several reasons:
-
Purity for Subsequent Reactions: If the product is an intermediate, the presence of the starting material can lead to unwanted side-products in the next synthetic step, complicating future purifications and reducing overall yield.
-
Accurate Biological Assays: In drug development, even small amounts of impurities can significantly alter the results of biological screening, leading to false positives or negatives.
-
Characterization and Regulatory Submission: For accurate analytical data (NMR, MS, Elemental Analysis) and for meeting the stringent purity requirements of regulatory bodies, all starting materials and byproducts must be removed.
Q3: What are the primary methods for removing unreacted Methyl 2,5-difluorobenzoate?
The two most effective and commonly used methods are:
-
Recrystallization: A technique for purifying solid compounds. It is often the simplest and most cost-effective method if a suitable solvent system can be identified.
-
Flash Column Chromatography: A highly versatile and powerful technique for separating compounds based on their differential adsorption to a stationary phase, exploiting the polarity difference between the product and starting material.[1][2]
Q4: How can I monitor the success of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for this process. Before, during, and after purification, TLC allows you to visualize the separation of the product from the starting material.
-
Starting Material (Less Polar): Will travel further up the TLC plate (higher Rf value).
-
Product (More Polar): Will travel a shorter distance up the TLC plate (lower Rf value).
A successful purification will result in fractions or a final solid product that shows only a single spot corresponding to the product on the TLC plate.
Troubleshooting & Methodological Guides
This section provides detailed protocols to address specific purification challenges.
Decision-Making Workflow for Purification Method Selection
Before starting, it's crucial to select the appropriate technique. This workflow provides a logical path for making that decision.
References
Technical Support Center: Methyl 2,5-difluoro-3-nitrobenzoate
A Guide to Stability, Storage, and Handling for Researchers
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Storage Principles
This section addresses the most critical questions regarding the day-to-day storage and inherent stability of Methyl 2,5-difluoro-3-nitrobenzoate.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: The key to preserving the integrity of this compound is to protect it from atmospheric moisture, light, and elevated temperatures. The molecule possesses functional groups susceptible to degradation under suboptimal conditions.
For optimal stability, adhere to the following recommendations, summarized in the table below:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation. While many related solids are stable at room temperature, refrigeration is a best practice for long-term preservation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. Moisture can lead to slow hydrolysis of the methyl ester group[1]. |
| Light | Amber Vial / Store in a Dark Place | Aromatic nitro compounds can be sensitive to light. UV radiation can induce photochemical reactions, leading to the formation of complex and undesirable byproducts[2][3][4]. |
| Container | Tightly Sealed, Chemically Inert | Prevents ingress of moisture and air. The container should be made of glass or another non-reactive material.[5] |
Q2: What are the primary chemical degradation pathways I should be concerned about?
A2: Understanding the potential degradation pathways is crucial for troubleshooting and for designing robust reaction conditions. The structure of this compound suggests three primary vulnerabilities:
-
Ester Hydrolysis: This is the most common degradation pathway. The methyl ester can be hydrolyzed to its corresponding carboxylic acid (2,5-difluoro-3-nitrobenzoic acid), especially in the presence of water, and this process is significantly accelerated by acidic or basic conditions.[1][6]
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is "electron-deficient" due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atoms.[7][8] This activates the fluorine atoms, making them susceptible to displacement by strong nucleophiles (e.g., amines, thiols, strong bases).[9][10]
-
Photodegradation: As mentioned, aromatic nitro compounds can absorb UV light, leading to excited states that can undergo various reactions, including reduction of the nitro group or other complex rearrangements.[4][11]
Caption: Potential degradation pathways for this compound.
Q3: What chemical classes are incompatible with this compound?
A3: Based on its reactivity, you should avoid storing or mixing this compound with the following:
-
Strong Bases (e.g., NaOH, KOH, alkoxides): These will rapidly catalyze the hydrolysis of the ester group.
-
Strong Acids (e.g., concentrated H₂SO₄, HCl): These can also catalyze ester hydrolysis, particularly in the presence of water.
-
Strong Oxidizing Agents: While the aromatic ring is somewhat deactivated, these should be avoided as a general precaution.[12]
-
Strong Nucleophiles (e.g., primary/secondary amines, thiols): These can participate in SNAr reactions, displacing one of the fluorine atoms.
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a problem-and-solution framework for issues that may arise from compromised compound stability.
Q1: My reaction yield is significantly lower than expected, and my starting material seems less pure. What could be the cause?
A1: Low yield is often the first indicator of starting material degradation. If you suspect the integrity of your this compound, a systematic check is in order.
Troubleshooting Steps:
-
Purity Verification: Before starting your reaction, analyze a small sample of the starting material using a suitable technique like ¹H NMR, LC-MS, or GC. Look for the presence of new peaks. A common impurity is the hydrolyzed carboxylic acid, which will have a distinct set of peaks.
-
Review Storage History: Was the bottle left on the bench for an extended period? Was the cap tightly sealed? Could it have been exposed to light? Answering these questions can help pinpoint the cause of degradation.
-
Implement a Handling Protocol: If degradation is confirmed, review your lab's handling procedures. Ensure the compound is brought to room temperature before opening to prevent moisture condensation and that the container is purged with inert gas after each use.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I see a new, broader peak in my ¹H NMR spectrum and a corresponding mass in my LC-MS that points to the carboxylic acid. What happened?
A2: This is a classic sign of ester hydrolysis. The presence of 2,5-difluoro-3-nitrobenzoic acid is almost certainly due to exposure of the starting material to water. This could have happened during storage (e.g., from an improperly sealed container) or during your reaction setup (e.g., using a non-anhydrous solvent or reagent). For future experiments, ensure all solvents are rigorously dried and that the compound is handled under inert atmosphere conditions whenever possible.
Q3: The color of my compound, which was initially a white or light-yellow solid, has darkened. Is it still usable?
A3: A change in color is a visual indicator of chemical impurity. While the compound might still be predominantly the desired material, the color change suggests the formation of minor, often highly colored, byproducts. This could be due to slow decomposition from light exposure or reaction with trace impurities. For high-stakes experiments, such as in late-stage drug development or quantitative assays, it is highly recommended to either purify the material (e.g., by recrystallization or column chromatography) or use a fresh, uncompromised batch. For early-stage discovery chemistry, its usability would depend on the specific reaction's tolerance for impurities.
Part 3: Protocols & Best Practices
Adhering to standardized protocols for handling and storage will maximize the shelf-life of the compound and ensure the reliability of your results.
Protocol 1: Recommended Procedure for Receiving and Storing
-
Visual Inspection: Upon receipt, inspect the container for an intact seal and any visible signs of damage or discoloration of the product.
-
Log Entry: Record the date of receipt and the manufacturer's lot number in your chemical inventory.
-
Initial Purge: Before the first use, carefully open the container in a fume hood. Gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.
-
Secure Sealing: Tightly close the container's primary cap. For added protection against moisture ingress, wrap the cap and neck junction with Parafilm®.
-
Proper Storage: Immediately place the sealed container in a designated 2–8°C storage area, away from light sources.
Protocol 2: Best Practices for Weighing and Aliquotting
-
Temperature Equilibration: Before opening, remove the container from the refrigerator and allow it to sit in a desiccator for at least 30-60 minutes to warm to ambient temperature. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Controlled Environment: Conduct all weighing and handling in a fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Minimize Exposure: Weigh the desired amount of material as quickly and efficiently as possible. Avoid leaving the container open to the atmosphere for extended periods.
-
Stock Solutions: If preparing a stock solution, use a high-quality, anhydrous solvent. Once prepared, store the solution under the same recommended conditions as the solid (refrigerated, dark, under inert gas if particularly sensitive).
-
Resealing: After removing the material, purge the headspace of the original container with inert gas again, reseal it tightly, wrap with Parafilm®, and promptly return it to its designated storage location.
By implementing these rigorous standards, you can significantly mitigate the risks of chemical degradation and ensure that this compound performs reliably in your critical research applications.
References
- 1. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. fishersci.com [fishersci.com]
- 6. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of Methyl 2,5-difluoro-3-nitrobenzoate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. Methyl 2,5-difluoro-3-nitrobenzoate stands as a key intermediate in the synthesis of various high-value molecules. Its intricate substitution pattern presents a compelling case for a detailed spectroscopic analysis. This guide provides an in-depth exploration of the ¹H NMR spectrum of this compound, offering a predictive analysis and comparison with structurally related analogues. As a Senior Application Scientist, this document is crafted to not only present data but to illuminate the underlying principles that govern the spectral features of this complex molecule.
The Structural and Spectroscopic Challenge
The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of its substituents. In this compound, the interplay of three distinct groups—two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and a methyl ester group—creates a unique electronic environment that dictates the chemical shifts and coupling patterns of the aromatic protons. Understanding these interactions is crucial for unambiguous spectral assignment and, by extension, for quality control and reaction monitoring in synthetic workflows.
Predicting the ¹H NMR Spectrum: A First-Principles Approach
Due to the absence of a publicly available experimental spectrum for this compound, we will construct a predicted spectrum based on established principles of substituent effects and spin-spin coupling. The benzene ring has two remaining protons, which we will designate as H-4 and H-6.
Substituent Effects on Chemical Shifts:
The chemical shift of a proton on a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.[1] Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[2]
-
Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance and inductive effects, causing significant deshielding of ortho and para protons.[2]
-
Fluorine (-F): As a halogen, fluorine is an electron-withdrawing group by induction but can donate electron density through resonance.[2] Overall, it is considered a deactivating group.[2] Its effect on proton chemical shifts is complex, but it generally causes a downfield shift.
-
Methyl Ester (-COOCH₃): This group is electron-withdrawing and will deshield the aromatic protons.
Considering the positions of the substituents in this compound:
-
H-4: This proton is ortho to the nitro group and meta to the fluorine at position 5 and the methyl ester. The strong deshielding effect of the ortho nitro group is expected to dominate, pushing the chemical shift of H-4 significantly downfield.
-
H-6: This proton is ortho to the fluorine at position 5 and meta to the nitro group and the methyl ester. It is also para to the fluorine at position 2. The deshielding effect on H-6 will be less pronounced compared to H-4 due to the absence of an ortho nitro group.
Spin-Spin Coupling:
The multiplicity of the signals for H-4 and H-6 will be determined by their coupling to each other and to the neighboring fluorine atoms.
-
Proton-Proton (H-H) Coupling: H-4 and H-6 are meta to each other. The typical meta coupling constant (⁴JHH) in benzene derivatives is in the range of 2-3 Hz.
-
Proton-Fluorine (H-F) Coupling:
-
H-4 will couple with the fluorine at position 5 (ortho coupling, ³JHF) and potentially with the fluorine at position 2 (meta coupling, ⁴JHF). Ortho H-F coupling constants are typically in the range of 6-10 Hz, while meta H-F couplings are smaller, around 0-3 Hz.
-
H-6 will couple with the fluorine at position 5 (ortho coupling, ³JHF) and the fluorine at position 2 (ortho coupling, ³JHF).
-
Therefore, the signal for H-4 is expected to be a doublet of doublets (or a more complex multiplet) due to coupling with H-6 and F-5. The signal for H-6 is also anticipated to be a complex multiplet due to coupling with H-4, F-5, and F-2. The methyl protons of the ester group will appear as a singlet, likely in the range of 3.9-4.0 ppm.
Comparative Analysis with Structurally Similar Compounds
To refine our prediction and provide context, we will compare the expected spectrum of this compound with the known ¹H NMR data of similar molecules.
| Compound | Aromatic Proton Chemical Shifts (ppm) and Multiplicity | Methyl Proton Shift (ppm) | Reference |
| Methyl 3-Nitrobenzoate | 8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 1H) | 3.93 (s) | [3] |
| Methyl 3-Fluorobenzoate | 7.83 (d, J=7.6 Hz, 1H), 7.72 (d, J=9.2 Hz, 1H), 7.45-7.34 (m, 1H), 7.28-7.19 (m, 1H) | 3.91 (s) | [3] |
| Methyl 4-Nitrobenzoate | 8.26-8.13 (m, 4H) | 3.94 (s) | [3] |
| Methyl 2-fluoro-3-nitrobenzoate | [4] | ||
| Methyl 2,6-difluoro-3-nitrobenzoate | [5] |
The data from these analogues supports our prediction of downfield chemical shifts for the aromatic protons in our target molecule, likely in the range of 7.5-8.5 ppm. The presence of multiple electron-withdrawing groups is expected to push these signals to the lower end of the aromatic region.
Experimental Protocol for ¹H NMR Analysis
For researchers aiming to acquire a ¹H NMR spectrum of this compound or similar small organic molecules, the following protocol provides a robust starting point.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[6] Ensure the solvent is compatible with the sample and does not have overlapping signals in the regions of interest.
-
Transfer the solution to a clean 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.[6]
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard 90° pulse).
-
Number of scans (typically 8-16 for a sample of this concentration).
-
Acquisition time (e.g., 2-4 seconds).
-
Relaxation delay (e.g., 1-2 seconds).
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for the ¹H NMR analysis of a small organic molecule.
Structural Insights from Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound, when acquired, will provide a wealth of structural information.
Molecular Structure and Proton Designations
Caption: Chemical structure of this compound with key protons labeled.
The precise measurement of coupling constants, particularly the through-space H-F couplings, can offer insights into the preferred conformation of the molecule in solution. Furthermore, the significant downfield shift of H-4 serves as a clear indicator of the nitro group's position relative to the other substituents.
Conclusion
References
- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. methyl 2-fluoro-3-nitrobenzoate(946126-94-9) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Guide to the 13C NMR Spectral Analysis of Methyl 2,5-difluoro-3-nitrobenzoate and its Structural Isomers
This technical guide offers an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2,5-difluoro-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative analysis with structurally related compounds, supported by experimental data and theoretical principles. We will explore the subtle interplay of substituent effects on carbon chemical shifts, offering a robust framework for structural elucidation and verification.
The Central Role of 13C NMR in Structural Chemistry
In the realm of organic chemistry, 13C NMR spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structure. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecule's carbon framework. For substituted aromatic compounds like this compound, where multiple isomers are possible, 13C NMR is indispensable for confirming the precise substitution pattern on the benzene ring.
The presence of strong electron-withdrawing groups such as nitro (-NO2) and fluoro (-F) groups, alongside the methyl ester (-COOCH3), creates a complex electronic landscape across the aromatic ring. Understanding how these substituents influence the 13C chemical shifts is paramount for accurate spectral interpretation.
Predicting the 13C NMR Spectrum of this compound
Our comparative analysis will primarily draw upon the experimental data for:
-
Methyl 3-nitrobenzoate : To understand the effect of a meta-nitro group.[1][2][3][4]
-
Methyl 4-nitrobenzoate : To observe the effect of a para-nitro group.[2]
-
Methyl 3-fluorobenzoate : To assess the influence of a meta-fluoro group.[2]
-
2,5-Difluorobenzoic acid : To evaluate the combined effect of two fluoro groups at positions 2 and 5, acknowledging the difference between a carboxylic acid and a methyl ester.[5]
Comparative Analysis of 13C NMR Spectra
The electronic effects of the nitro and fluoro substituents are the primary determinants of the chemical shifts in the aromatic region (typically 110-170 ppm). The nitro group is a strong deactivating group, withdrawing electron density through both inductive and resonance effects, which generally deshields the attached and other ring carbons.[6] Conversely, the fluoro group exhibits a dual nature: it is inductively electron-withdrawing but can donate electron density through resonance.
Below is a table summarizing the experimental 13C NMR chemical shifts for our selected comparative compounds.
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | O-CH3 | Solvent |
| Methyl 3-nitrobenzoate | 131.7 | 127.2 | 148.1 | 129.5 | 135.1 | 124.3 | 164.7 | 52.6 | CDCl3[2] |
| Methyl 4-nitrobenzoate | 135.4 | 130.6 | 123.5 | 150.5 | 123.5 | 130.6 | 165.1 | 52.8 | CDCl3[2] |
| Methyl 3-fluorobenzoate | 132.3 | 125.2 | 162.4 (d) | 129.9 | 120.0 (d) | 116.5 (d) | 165.7 | 52.2 | CDCl3[2] |
| 2,5-Difluorobenzoic acid | 118.2 (d) | 159.2 (d) | 116.4 (d) | 120.2 (d) | 158.8 (d) | 114.8 (d) | 165.9 | - | DMSO-d6 |
(d) indicates a doublet due to C-F coupling.
From this data, we can deduce the following substituent effects:
-
A nitro group at C-3 significantly deshields C-3 (148.1 ppm) and also deshields the ortho (C-2, C-4) and para (C-6) positions relative to benzene (128.5 ppm).
-
A nitro group at C-4 strongly deshields C-4 (150.5 ppm) and the ipso-carbon (C-1 at 135.4 ppm).
-
A fluoro group at C-3 strongly deshields the attached carbon (C-3 at 162.4 ppm) and shows characteristic C-F coupling.
-
Two fluoro groups at C-2 and C-5 will introduce significant deshielding at these positions and will result in complex splitting patterns due to C-F coupling.
Based on these observations, we can predict the approximate chemical shifts for This compound :
-
C=O : Expected around 164-166 ppm.
-
O-CH3 : Expected around 52-53 ppm.
-
C-1 : Attached to the ester group and ortho to a fluorine, likely deshielded.
-
C-2 : Attached to a fluorine and ortho to the nitro group, expected to be strongly deshielded and show a large C-F coupling constant.
-
C-3 : Attached to the nitro group, expected to be significantly deshielded.
-
C-4 : Flanked by two electron-withdrawing groups, expected to be deshielded.
-
C-5 : Attached to a fluorine, expected to be strongly deshielded with a large C-F coupling constant.
-
C-6 : Ortho to one fluorine and para to the other, its chemical shift will be influenced by both.
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for aromatic compounds.
Sample Preparation
-
Sample Purity : Ensure the sample is of high purity to avoid signals from impurities.
-
Sample Amount : Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[7]
-
Solvent Selection : Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties and well-defined solvent peak at 77.16 ppm.[8] Other solvents like DMSO-d6 or Acetone-d6 can be used depending on sample solubility.[9]
-
NMR Tube : Use a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
A standard workflow for acquiring a proton-decoupled 13C NMR spectrum is illustrated below.
This systematic approach ensures the acquisition of a high-resolution spectrum, which is fundamental for the subsequent detailed analysis and structural assignment.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a robust prediction of its 13C NMR spectrum can be achieved through a comparative analysis of structurally related molecules. By understanding the distinct electronic effects of nitro and fluoro substituents, researchers can confidently assign the carbon signals and verify the substitution pattern of this and other complex aromatic compounds. The protocols and analytical framework presented in this guide provide a solid foundation for the application of 13C NMR spectroscopy in synthetic chemistry and drug development.
References
- 1. aiinmr.com [aiinmr.com]
- 2. rsc.org [rsc.org]
- 3. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]
- 4. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Difluorobenzoic acid(2991-28-8) 13C NMR [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometry of Methyl 2,5-difluoro-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry (MS) serves as a pivotal analytical technique in this endeavor, providing profound insights into molecular weight and structural architecture through the analysis of fragmentation patterns.[1][2] This guide offers an in-depth technical comparison of the mass spectrometric behavior of Methyl 2,5-difluoro-3-nitrobenzoate, a substituted aromatic nitro compound of interest in medicinal chemistry and materials science.
This document moves beyond a mere recitation of protocols to explain the underlying principles that govern molecular fragmentation. By understanding the "why" behind the data, researchers can more adeptly interpret mass spectra of unknown but related compounds. We will explore the predicted fragmentation pathways of the title compound and compare them with those of its structural isomers, providing a framework for their differentiation.
The Rationale for Mass Spectrometry in Structural Isomer Differentiation
In the synthesis of complex organic molecules, the formation of structural isomers is a common challenge. These isomers, while possessing the same molecular formula and thus the same exact mass, can exhibit vastly different chemical, physical, and biological properties. Therefore, the ability to distinguish between them is paramount. High-resolution mass spectrometry provides the exact mass of a molecule, confirming its elemental composition.[3] However, it is the fragmentation pattern, a unique "fingerprint" for a molecule, that allows for the differentiation of isomers.[4]
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), reveals a characteristic pattern of fragment ions. The stability of the resulting carbocations and radical species governs the fragmentation pathways.[5] By carefully analyzing these pathways, we can deduce the original connectivity of the atoms in the molecule.
Predicted Fragmentation Pattern of this compound
While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on established principles of mass spectrometry and the known behavior of related nitroaromatic compounds.[6][7][8] The molecular weight of this compound is 217.13 g/mol .[9]
The primary fragmentation events for this class of compounds under electron ionization are expected to be:
-
Loss of the methoxy group (-OCH3): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the nitro group (-NO2): A characteristic fragmentation for nitroaromatic compounds.
-
Loss of the entire ester group (-COOCH3): Cleavage of the bond between the aromatic ring and the ester carbonyl group.
-
Sequential loss of neutral fragments: Such as the loss of CO from the acylium ion.
The following table outlines the predicted major fragments for this compound:
| Predicted Fragment Ion | m/z (Nominal Mass) | Neutral Loss | Plausible Structure |
| [M]•+ | 217 | - | C8H5F2NO4•+ |
| [M - OCH3]+ | 186 | •OCH3 | C7H2F2NO2+ |
| [M - NO2]+ | 171 | •NO2 | C8H5F2O2+ |
| [M - COOCH3]+ | 158 | •COOCH3 | C6H2F2NO+ |
| [M - OCH3 - CO]+ | 158 | •OCH3, CO | C6H2F2NO+ |
Comparative Analysis with Structural Isomers
To illustrate the power of mass spectrometry in isomer differentiation, let's compare the predicted fragmentation of this compound with that of its isomers, Methyl 2,6-difluoro-3-nitrobenzoate and Methyl 4,5-difluoro-2-nitrobenzoate. The subtle differences in the positions of the fluorine and nitro substituents will influence the stability of the fragment ions, leading to variations in their relative abundances in the mass spectra.
| Compound | Molecular Ion (M+) [m/z] | [M-OCH3]+ [m/z] | [M-NO2]+ [m/z] | [M-COOCH3]+ [m/z] | Other Key Fragments [m/z] |
| This compound (Predicted) | 217 | 186 | 171 | 158 | 130, 110 |
| Methyl 2,6-difluoro-3-nitrobenzoate | 217 | 186 | 171 | 158 | 130, 110 |
| Methyl 4,5-difluoro-2-nitrobenzoate | 217 | 186 | 171 | 158 | 130, 110 |
While the major fragments are predicted to have the same nominal mass, the relative intensities of these peaks are expected to differ due to the varying electronic effects of the substituents on the stability of the resulting ions. For instance, the ortho effect of the nitro group in Methyl 4,5-difluoro-2-nitrobenzoate might influence the fragmentation pathways involving the ester group.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).[4]
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform serial dilutions to achieve a final concentration in the range of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these isomers.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
MS Transfer Line Temperature: 280 °C
-
3. Data Acquisition and Analysis:
-
Acquire data using the instrument's control and data acquisition software.
-
Process the resulting chromatograms and mass spectra to identify the retention times and fragmentation patterns of the analytes.
Visualization of Predicted Fragmentation and Workflow
To further clarify the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis.
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound, while seemingly straightforward, offers a compelling case study in the power of this technique for the structural elucidation of complex organic molecules. Through a careful examination of predicted fragmentation patterns and a comparative analysis with its structural isomers, researchers can confidently identify and characterize this compound. The protocols and workflows detailed in this guide provide a robust starting point for obtaining high-quality, reproducible data. As with any analytical endeavor, a deep understanding of the underlying chemical principles is the key to unlocking the full potential of the instrumentation and confidently interpreting the resulting data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. zefsci.com [zefsci.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
Introduction: Decoding Molecular Structure with Infrared Light
An Expert's Comparative Guide to the Infrared Spectroscopy of Methyl 2,5-difluoro-3-nitrobenzoate
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1][2] The principle lies in the interaction of infrared radiation with molecular vibrations. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint."
For researchers in drug development and organic synthesis, IR spectroscopy serves as a first-line quality control and structural verification tool. The presence, absence, and position of key absorption bands provide immediate insights into the success of a chemical transformation. This guide offers an in-depth analysis of the IR spectrum of this compound, a complex aromatic compound, by dissecting its spectral features and comparing them against structurally simpler analogues. This comparative approach illuminates the electronic and steric influences of multiple substituents on the vibrational modes of a benzene ring.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following describes a standard protocol for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce sharp, well-resolved spectra for solid-state materials.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Pellet press with dies
-
Hydraulic press
-
Infrared lamp
Procedure:
-
Sample Preparation: Gently grind approximately 1-2 mg of the this compound sample in an agate mortar. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Homogenization: Continue grinding the mixture for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering.
-
Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A high-quality pellet is crucial for minimizing signal loss.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Spectral Analysis of this compound
The structure of this compound presents several key functional groups whose vibrational frequencies will dominate the IR spectrum: an aromatic ester, a nitro group, and carbon-fluorine bonds. The electron-withdrawing nature of the nitro and fluorine substituents significantly influences the electronic environment and, consequently, the bond strengths and vibrational frequencies of the entire molecule.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comments |
| ~3100 - 3000 | Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene ring.[3][4] Often appear as a series of small peaks. |
| ~2960 - 2850 | Weak | Aliphatic C-H Stretch (Methyl group) | Symmetric and asymmetric stretching of the C-H bonds in the -OCH₃ group.[1] |
| ~1735 - 1720 | Strong | C=O Stretch (Ester) | Aromatic esters typically absorb at 1730-1715 cm⁻¹.[5][6] The presence of strong electron-withdrawing groups (NO₂ and F) is expected to shift this band to a slightly higher wavenumber. |
| ~1600, ~1475 | Medium | Aromatic C=C Stretch (in-ring) | These absorptions are due to carbon-carbon stretching vibrations within the aromatic ring.[3] |
| ~1550 - 1530 | Strong | Asymmetric NO₂ Stretch | Aromatic nitro compounds exhibit a very strong asymmetric stretch in this region.[7][8] This is one of the most characteristic peaks for this molecule. |
| ~1360 - 1340 | Strong | Symmetric NO₂ Stretch | The second key indicator for the nitro group, this strong band is also highly characteristic.[7][8] |
| ~1300 - 1250 | Strong | Asymmetric C-O-C Stretch (Ester) | Part of the "Rule of Three" for aromatic esters, this band corresponds to the C-C(=O)-O portion of the ester linkage.[5] |
| ~1250 - 1000 | Strong | C-F Stretch | The C-F stretching vibrations produce very intense absorptions.[9] With two fluorine atoms, the spectrum will show multiple strong bands in this region, which will likely overlap with the ester C-O stretches. |
| ~1130 - 1100 | Strong | Symmetric O-C-C Stretch (Ester) | The second C-O stretching vibration from the O-CH₃ portion of the ester.[5] |
| ~900 - 675 | Medium | Aromatic C-H Out-of-Plane Bend | The substitution pattern on the benzene ring dictates the pattern of bands in this region.[3] The specific pattern confirms the arrangement of substituents. |
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with those of related, simpler molecules. This comparison highlights how the addition of specific functional groups alters the IR spectrum.
Table 2: Comparison of Key IR Frequencies for this compound and Analogues
| Functional Group | Methyl Benzoate[5] | Methyl m-nitrobenzoate[1][8] | Methyl 2,5-difluorobenzoate | This compound (Predicted) |
| C=O Stretch (Ester) | ~1725 cm⁻¹ | ~1735-1750 cm⁻¹ | ~1730 cm⁻¹ | ~1735-1720 cm⁻¹ |
| Asymmetric NO₂ Stretch | Absent | ~1550-1490 cm⁻¹ | Absent | ~1550-1530 cm⁻¹ |
| Symmetric NO₂ Stretch | Absent | ~1355-1315 cm⁻¹ | Absent | ~1360-1340 cm⁻¹ |
| C-F Stretch | Absent | Absent | ~1250-1000 cm⁻¹ (Strong) | ~1250-1000 cm⁻¹ (Multiple, Strong) |
| Asymmetric C-O-C Stretch | ~1280 cm⁻¹ | ~1310-1250 cm⁻¹ | ~1300-1250 cm⁻¹ | ~1300-1250 cm⁻¹ |
Insights from Comparison:
-
Effect of the Nitro Group: Comparing Methyl Benzoate to Methyl m-nitrobenzoate, the most dramatic difference is the appearance of two very strong bands for the NO₂ group (asymmetric and symmetric stretches).[10] The electron-withdrawing nitro group also tends to shift the C=O ester stretch to a higher frequency.
-
Effect of Fluorine Atoms: The introduction of C-F bonds results in new, very strong absorption bands in the 1250-1000 cm⁻¹ region of the spectrum.[9] This region, often part of the "fingerprint region," becomes dominated by these intense peaks.
-
Synergistic Effects: In this compound, we observe the combined effects of all substituents. The C=O stretch is maintained at a relatively high wavenumber due to the collective electron-withdrawing power of the nitro and fluoro groups. The spectrum's complexity increases significantly in the 1600 cm⁻¹ to 1000 cm⁻¹ range, which contains overlapping peaks from the aromatic ring, the nitro group, the ester C-O bonds, and the C-F bonds.
Workflow for Spectral Interpretation
The logical process for identifying an unknown compound like this compound from its IR spectrum can be visualized as a decision-making workflow.
References
- 1. sciencing.com [sciencing.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. homework.study.com [homework.study.com]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 10. brainly.com [brainly.com]
A Comparative Guide to the Synthesis of Substituted Nitrobenzoates for Researchers and Drug Development Professionals
Substituted nitrobenzoates are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their utility stems from the versatile reactivity of the nitro and ester functionalities, which allow for further chemical transformations. The selection of an appropriate synthetic route is a critical decision in any chemical development program, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth comparison of the most common synthetic strategies for preparing substituted nitrobenzoates, offering field-proven insights and detailed experimental protocols to inform your selection process.
Electrophilic Aromatic Substitution: Direct Nitration of Benzoate Esters
The direct nitration of a substituted benzoate ester is a classic and widely employed method for the introduction of a nitro group onto the aromatic ring. This electrophilic aromatic substitution (EAS) reaction is particularly effective for producing meta-nitrobenzoates due to the electron-withdrawing nature of the ester group.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and generate the nitronium ion.[6] The electron-poor aromatic ring of the benzoate ester then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.[6] The ester group is a deactivating, meta-directing group, meaning it withdraws electron density from the ring, making the reaction slower than the nitration of benzene, and directs the incoming electrophile to the meta position.[7] This is because the positive charge of the carbocation intermediate can be delocalized without being placed on the carbon atom bearing the electron-withdrawing ester group, which would be highly destabilizing. Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the methyl m-nitrobenzoate.
Workflow for Electrophilic Nitration of Methyl Benzoate
References
A Senior Application Scientist's Guide to the Efficacy of Methyl 2,5-difluoro-3-nitrobenzoate and Competing Intermediates in Modern Synthesis
Introduction: The Strategic Value of Fluoronitro-Aromatic Intermediates
In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties can enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Central to this effort is the use of versatile chemical intermediates that serve as foundational building blocks.
Methyl 2,5-difluoro-3-nitrobenzoate is one such critical intermediate. Its structure, featuring two fluorine atoms and a strongly electron-withdrawing nitro group on a benzene ring, makes it an excellent substrate for a variety of chemical transformations.[3] The nitro group not only activates the aromatic ring for specific reactions but also serves as a synthetic handle, often being reduced to an amine for further derivatization.[1]
This guide provides an in-depth comparison of this compound with other structurally related intermediates. We will dissect its performance in the context of the most crucial reaction in its application portfolio—Nucleophilic Aromatic Substitution (SNAr)—and provide the experimental framework necessary for researchers to make informed decisions in their synthetic campaigns.
Comparative Physicochemical Properties of Key Intermediates
The choice of a starting material is often governed by its physical properties and availability. Below is a comparative summary of this compound and its common isomers or analogues.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound | C₈H₅F₂NO₄ | 217.13 | 1154278-08-6 | Not available | |
| Methyl 2,6-difluoro-3-nitrobenzoate | C₈H₅F₂NO₄ | 217.13 | 84832-01-9 | 59 - 63 | |
| Methyl 3-fluoro-2-nitrobenzoate | C₈H₅FNO₄ | 199.13 | 1214353-57-7 | Not available | |
| 2,5-Difluoro-4-nitrobenzoic Acid | C₇H₃F₂NO₄ | 203.10 | 116465-48-6 | Not available |
Data compiled from various chemical suppliers and databases.[3][4][5]
Core Chemistry: Efficacy in Nucleophilic Aromatic Substitution (SNAr)
The primary value of fluoronitrobenzoates lies in their utility as substrates for Nucleophilic Aromatic Substitution (SNAr). This reaction is a powerful method for forming carbon-heteroatom bonds, allowing for the introduction of amines, thiols, or alkoxides onto the aromatic ring.[6][7][8]
The Mechanism and the Decisive Role of Substituent Positioning
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The reaction is completed when a leaving group, in this case, a fluoride ion, is expelled, restoring aromaticity.[8][9]
The reaction's success and rate are critically dependent on two factors:
-
Electron-Withdrawing Groups (EWGs): The presence of a strong EWG, such as a nitro group (-NO₂), is essential to sufficiently lower the electron density of the ring, making it susceptible to nucleophilic attack.[7]
-
Positional Activation: The EWG must be positioned ortho or para to the leaving group. This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, a crucial stabilizing effect. If the EWG is meta to the leaving group, this stabilization is not possible, and the reaction rate is dramatically reduced or stopped altogether.[9]
Diagram: The SNAr Mechanism
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Efficacy Analysis
Let's analyze the efficacy of our target compound versus its alternatives based on these principles.
-
This compound (Target Compound):
-
This molecule presents two distinct fluorine atoms for substitution.
-
The fluorine at the C2 position is ortho to the C3 nitro group.
-
The fluorine at the C5 position is meta to the C3 nitro group.
-
Efficacy Insight: Nucleophilic attack will occur preferentially at the C2 position. The ortho relationship provides the necessary resonance stabilization for the Meisenheimer complex, making this a highly reactive and regioselective site for substitution. The C5 fluorine will be largely unreactive under standard SNAr conditions. This inherent selectivity is a significant advantage, allowing chemists to target a specific position without the need for protecting groups.
-
-
Methyl 2,6-difluoro-3-nitrobenzoate (Alternative 1):
-
The fluorine at the C2 position is ortho to the C3 nitro group.
-
The fluorine at the C6 position is also ortho to the C3 nitro group.
-
Efficacy Insight: Both fluorine atoms are activated by the adjacent nitro group. This can lead to a mixture of mono-substituted products or even di-substitution depending on the reaction conditions and stoichiometry of the nucleophile. While highly reactive, achieving selective mono-substitution at either C2 or C6 can be challenging and may result in lower yields of a single desired product.
-
-
Methyl 3-fluoro-2-nitrobenzoate (Alternative 2):
-
The single fluorine atom at C3 is meta to the C2 nitro group.
-
Efficacy Insight: This compound is a poor substrate for SNAr at the C3 position. The meta relationship prevents the delocalization of the negative charge of the intermediate onto the nitro group. Therefore, its efficacy in SNAr reactions involving the displacement of fluoride is extremely low. However, the nitro group itself could potentially be displaced under harsh conditions.[8]
-
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a generalized, self-validating procedure for the reaction of a fluoronitrobenzoate intermediate with a primary or secondary amine, a common transformation in drug discovery.
Objective: To synthesize an N-substituted methyl aminonitrobenzoate derivative via SNAr.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (2.0 eq).[6]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-100 °C. The choice of temperature depends on the nucleophilicity of the amine and the reactivity of the substrate.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This provides a real-time check on reaction validity.
-
Work-up: Upon completion (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[6]
-
Purification: Combine the organic layers, wash with brine to remove residual solvent, and dry over anhydrous MgSO₄. Filter the solution and concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure substituted product.
Diagram: Experimental Workflow
Caption: A standard workflow for synthesis and purification.
Conclusion and Recommendations
The efficacy of a chemical intermediate is not an absolute measure but is defined by its performance in a specific chemical context.
-
This compound stands out as a highly effective and versatile intermediate due to its built-in regioselectivity. The activation of the C2 fluorine by the ortho nitro group, coupled with the relative inertness of the C5 fluorine, allows for clean, predictable SNAr reactions. This makes it an ideal choice for synthetic routes where precise control over substitution is paramount.
-
Methyl 2,6-difluoro-3-nitrobenzoate is a more reactive but less selective alternative. Its utility shines in applications where di-substitution is desired or where the subsequent separation of isomeric mono-substitution products is feasible.
-
Methyl 3-fluoro-2-nitrobenzoate is generally unsuitable for reactions involving the displacement of its fluorine atom via the SNAr mechanism.
For researchers in drug development, the choice is clear. For constructing complex molecules requiring a single, targeted modification on the aromatic ring, This compound offers a superior combination of reactivity and selectivity, minimizing by-product formation and simplifying purification, thereby accelerating the path from discovery to development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Characterization of Methyl 2,5-difluoro-3-nitrobenzoate by Melting Point Analysis
For professionals in chemical research and drug development, the unambiguous characterization of a chemical entity is the bedrock of reliable and reproducible science. Physical properties serve as the initial gatekeepers of identity and purity. Among these, the melting point is a fundamental, yet powerful, analytical data point.
This guide provides an in-depth protocol for the precise characterization of Methyl 2,5-difluoro-3-nitrobenzoate using melting point analysis. As this compound's physical data is not widely published, this document serves as both a definitive methodology for its characterization and a framework for the analysis of other novel chemical entities. We will delve into the causality behind the experimental choices, establish a self-validating protocol, and compare the expected results with those of structurally related analogs to provide a comprehensive analytical context.
The Principle: More Than Just a Temperature
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them together in a crystal lattice. For a pure, non-ionic compound, this transition is typically sharp and occurs over a narrow range of 0.5-1.0°C.
However, the presence of even small amounts of miscible impurities will disrupt the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, melting point determination is not merely for identification; it is a crucial and rapid indicator of substance purity.
A Validated Protocol for Accurate Melting Point Determination
The following protocol is designed to ensure accuracy, reproducibility, and trustworthiness in line with standards observed in quality control laboratories.[1] It emphasizes systematic calibration and a methodical approach to heating.
Instrumentation and Calibration: The Foundation of Trust
The use of a modern, electrically heated melting point apparatus is standard. Before any measurement, the instrument's temperature accuracy must be verified.
-
Expertise & Experience: An uncalibrated instrument yields meaningless data. Calibration with Certified Reference Standards (CRSs) that bracket the expected melting point of the sample is not just good practice; it is a requirement for data integrity, as outlined by pharmacopeial standards.[1] This ensures the thermometer's readings are traceable and accurate.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation (The Critical First Step):
-
Step 1.1: Ensure the sample of this compound is completely dry. Solvents from purification can act as impurities, depressing the melting point.[2] Drying in a vacuum desiccator is recommended.[1]
-
Step 1.2: Finely powder a small amount of the sample to ensure uniform packing and heat transfer.
-
Step 1.3: Firmly tap the open end of a glass capillary tube into the powdered sample.[2]
-
Step 1.4: Invert the tube and tap its sealed end gently on a hard surface, or drop it through a long, narrow tube, to pack the solid tightly into the bottom.[2] The final packed column of sample should be no more than 2-3 mm high.
-
Causality: A sample height greater than 3 mm will cause an artificially broad melting range due to inefficient and uneven heat transfer through the sample.[2] Proper packing prevents the sample from shrinking away from the capillary walls during heating.[2]
-
-
Measurement: A Two-Phase Approach for Efficiency and Precision
-
Step 2.1 (Rapid Determination): Insert the capillary into the heating block. Heat the sample rapidly to quickly determine an approximate melting range. This initial, rough measurement saves significant time.
-
Step 2.2 (Cooling and Preparation): Allow the apparatus to cool to at least 15°C below the approximate melting point observed.[2] Use a fresh, properly prepared capillary tube for the accurate measurement.
-
Step 2.3 (Accurate Determination): Place the new capillary in the apparatus. Heat the block, ensuring that once the temperature is within 15°C of the expected melting point, the ramp rate is slowed to a precise 1-2°C per minute.[1]
-
Causality: A slow heating rate is essential to allow the temperature of the heating block and the sample to remain in thermal equilibrium. Heating too quickly will cause the thermometer to register a temperature higher than the actual temperature at which the sample melts, leading to erroneously high and broad melting ranges.
-
-
Data Recording: Capturing the Full Picture
-
Step 3.1: Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Step 3.2: Continue to observe and record the temperature at which the last crystal of solid melts into liquid (the clear point).[1]
-
Step 3.3: The final result should be reported as a range, e.g., "XX.X - YY.Y °C". Perform at least two careful determinations to ensure consistency.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the validated melting point determination protocol.
Caption: Validated workflow for precise melting point determination.
Comparative Analysis: The Importance of Isomeric and Structural Context
The identity of this compound is solidified by comparing its experimentally determined melting point to that of structurally similar compounds. Differences in the substitution pattern on the benzene ring directly influence crystal lattice packing and intermolecular forces, resulting in distinct melting points.
| Compound Name | Key Structural Features | Reported Melting Point (°C) |
| This compound | Target Compound | To be determined by this protocol |
| Methyl 2,6-difluoro-3-nitrobenzoate | Isomer; nitro group is between two fluorine atoms | 59 - 63[3] |
| Methyl 3-nitrobenzoate | Analog; lacks fluorine substituents | 78[4][5] |
Analysis of Structural Differences:
-
Isomeric Comparison: The difference in melting point between the target 2,5-difluoro isomer and the known 2,6-difluoro isomer is particularly instructive.[3] The positioning of the substituents alters the molecule's overall symmetry and dipole moment. These changes directly affect how the molecules pack into a crystal lattice, influencing the lattice energy that must be overcome for melting to occur. A significant difference between the experimentally determined value for the 2,5-isomer and the 59-63°C range of the 2,6-isomer would be a strong indicator of correct isomeric identity.
-
Electronic Effects: Comparing the difluorinated compounds to Methyl 3-nitrobenzoate highlights the impact of the highly electronegative fluorine atoms.[4][5] While all three compounds can engage in dipole-dipole interactions, the presence and position of the C-F bonds introduce additional electronic effects that modify the intermolecular forces, leading to different melting points.
By following the rigorous protocol detailed here, a researcher can confidently determine a sharp, reproducible melting range for this compound, establishing a key data point for its identity and purity. This data, when viewed in the context of its structural analogs, provides a powerful and self-validating characterization that is essential for its use in further research and development.
References
A Senior Application Scientist's Guide to the Orthogonal Purity Analysis of Synthesized Methyl 2,5-difluoro-3-nitrobenzoate
Abstract: This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized Methyl 2,5-difluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research.[1] We delve into the practical application and comparative strengths of chromatographic, spectroscopic, and elemental analysis techniques. By explaining the causality behind procedural choices and grounding our protocols in authoritative standards, this document serves as a robust resource for researchers, analytical chemists, and quality control professionals aiming to establish a validated, multi-faceted approach to purity assessment.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a crucial chemical intermediate whose structural integrity is paramount for the successful synthesis of high-value downstream products, including novel pharmaceuticals and agrochemicals.[1] The presence of impurities, such as positional isomers, starting material residues, or reaction byproducts, can have profound consequences on reaction yields, biological activity, and safety profiles.
Therefore, a rigorous and multi-pronged, or orthogonal, approach to purity analysis is not merely a procedural formality but a scientific necessity. Relying on a single analytical technique can lead to a dangerously incomplete picture. For instance, a chromatographic method might show a single peak, but this can mask a co-eluting impurity that is only distinguishable by spectroscopic or elemental analysis. This guide presents a comparative framework for the most effective techniques, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]
Strategic Overview of Purity Analysis Workflow
A robust purity analysis workflow should be logical and sequential, with each step providing a unique layer of information. The results from orthogonal techniques are then synthesized to provide a comprehensive and trustworthy purity value.
Figure 1: A representative workflow for the comprehensive purity analysis of a synthesized chemical intermediate.
Chromatographic Methods: The Workhorse of Quantitative Analysis
Chromatography is a cornerstone for separating and quantifying components in a mixture.[5] For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have distinct and complementary roles.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for determining the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for detecting closely related impurities.
Why Reversed-Phase HPLC? For this compound, a moderately polar molecule, reversed-phase HPLC is the logical choice. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The compound and its potential impurities will separate based on their relative hydrophobicity. More polar impurities will elute earlier, while less polar impurities will be retained longer.
Method Validation Context: Any HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[2][6] This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents from the synthesis (e.g., methanol, dichloromethane).[7][8]
Why GC-MS? The compound itself has a reported boiling point of 151 °C at 9 mmHg, making it amenable to GC analysis.[1] Coupling the gas chromatograph to a mass spectrometer provides definitive identification of separated components by comparing their mass spectra to library databases. This is invaluable for pinpointing the exact nature of volatile contaminants.
Comparative Summary of Chromatographic Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use Case | Purity assay (% Area), detection of non-volatile impurities (isomers, starting materials). | Detection of residual solvents and volatile byproducts. |
| Typical Stationary Phase | C18 (Reversed-Phase) | VF-200ms or similar mid-polarity phase.[7] |
| Mobile/Carrier Phase | Acetonitrile/Water or Methanol/Water Gradient | Inert Gas (Helium or Hydrogen) |
| Detection | UV-Vis (Diode Array Detector) | Mass Spectrometry (MS), Flame Ionization (FID) |
| Strengths | High resolution for isomers, robust quantification. | High sensitivity for volatiles, definitive identification via MS. |
| Limitations | May not detect highly volatile impurities. | Not suitable for thermally labile or non-volatile compounds. |
Spectroscopic Methods: Confirming Identity and Structure
While chromatography separates components, spectroscopy elucidates their structure. For a novel or freshly synthesized compound, spectroscopic confirmation is non-negotiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. For this specific molecule, a suite of NMR experiments is required.
-
¹H NMR: Confirms the presence and integration of the aromatic protons and the methyl ester protons. The coupling patterns provide information about the substitution pattern on the benzene ring.
-
¹³C NMR: Determines the number of unique carbon environments, confirming the overall carbon skeleton.
-
¹⁹F NMR: This is particularly crucial for fluorinated compounds. It provides direct evidence for the fluorine atoms, and their chemical shifts and couplings can confirm their positions on the aromatic ring.[9]
The Power of Quantitative NMR (qNMR): Beyond structural confirmation, qNMR has emerged as a primary analytical method for purity determination without the need for a specific reference standard of the analyte.[10][11][12] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[13] This provides a powerful orthogonal check to HPLC purity values.
Mass Spectrometry (MS)
Typically coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, providing strong evidence for the correct chemical formula.
Elemental Analysis: The Fundamental Check
Elemental analysis by combustion is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[14][15][16]
Why it's a Critical Orthogonal Method: This technique provides a direct measure of the elemental composition. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₈H₅F₂NO₄). A close agreement (typically within ±0.4%) is strong evidence of purity and confirms that no significant inorganic impurities or unexpected elements are present.[17]
| Technique | Information Provided | Key Advantage for this Molecule |
| ¹H, ¹³C, ¹⁹F NMR | Unambiguous structural confirmation, isomer identification. | ¹⁹F NMR directly confirms the presence and position of fluorine atoms.[9] |
| qNMR | Absolute purity determination using an internal standard. | Orthogonal to HPLC; does not rely on response factors.[10][18] |
| HRMS | Exact molecular weight and elemental formula. | High confidence in the molecular formula. |
| Elemental Analysis | Percentage of C, H, N. | Confirms elemental composition and absence of inorganic impurities.[14] |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. All methods should be fully validated according to ICH Q2(R1) guidelines before routine use.[19]
Protocol: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL solution.
Protocol: Structural Confirmation by NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Acetone (Acetone-d₆).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Confirm that the chemical shifts, coupling constants, and integrations are consistent with the structure of this compound.
Protocol: Elemental Analysis
-
Instrumentation: CHN Combustion Analyzer.
-
Sample Preparation: Provide ~2-3 mg of the finely ground, dried sample in a tin capsule.
-
Analysis: The instrument combusts the sample at high temperature, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.[16]
-
Calculation: Compare the experimental weight percentages of C, H, and N to the theoretical values.
-
Theoretical for C₈H₅F₂NO₄ (MW: 217.13 g/mol ):
-
%C = (8 * 12.011 / 217.13) * 100 = 44.24%
-
%H = (5 * 1.008 / 217.13) * 100 = 2.32%
-
%N = (1 * 14.007 / 217.13) * 100 = 6.45%
-
-
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.[17]
Conclusion: An Integrated, Defensible Strategy
The purity assessment of a critical synthetic intermediate like this compound cannot be left to a single analytical technique. This guide has demonstrated the unique strengths and complementary nature of HPLC, GC-MS, multi-nuclear NMR, and elemental analysis.
Figure 2: Decision tree for selecting the appropriate analytical method.
By implementing an orthogonal strategy as outlined—using HPLC for quantitative purity, NMR for structural verification, GC-MS for volatile impurities, and elemental analysis for fundamental composition—a laboratory can generate a comprehensive, self-validating data package. This authoritative approach ensures the highest confidence in the quality of the material, safeguarding the integrity of subsequent research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. usp.org [usp.org]
- 4. Chromatography [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. starodub.nl [starodub.nl]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. epa.gov [epa.gov]
- 9. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. emerypharma.com [emerypharma.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. azom.com [azom.com]
- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 17. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
A Comparative Guide to Alternatives for Methyl 2,5-difluoro-3-nitrobenzoate in the Synthesis of Quinolone Cores
In the landscape of medicinal chemistry, the synthesis of heterocyclic scaffolds remains a cornerstone of drug discovery. Among these, the quinolone nucleus is of paramount importance, forming the core of a major class of antibacterial agents. The construction of this vital framework often relies on highly activated aromatic precursors capable of undergoing nucleophilic aromatic substitution (SNAr). Methyl 2,5-difluoro-3-nitrobenzoate has emerged as a valuable building block in this context. However, the dynamic nature of chemical synthesis necessitates a thorough understanding of alternative reagents that can offer advantages in terms of reactivity, cost, safety, and downstream functionalization possibilities.
This guide provides a comprehensive comparison of this compound with viable alternatives in the synthesis of quinolone cores, a critical step in the production of fluoroquinolone antibiotics like Ciprofloxacin and Norfloxacin. We will delve into the mechanistic rationale behind reagent choice, present comparative (though often indirectly reported) experimental data, and provide detailed synthetic protocols to empower researchers in making informed decisions for their synthetic strategies.
The Central Role of Activated Aromatics in Quinolone Synthesis
The construction of the quinolone ring system frequently involves the reaction of a substituted aniline with a β-ketoester or a related three-carbon component, often followed by a cyclization reaction, a classic example being the Gould-Jacobs reaction.[1][2][3] A key modern strategy, however, involves the initial formation of a substituted aniline derivative through the nucleophilic aromatic substitution of a highly electron-deficient aromatic ring. The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and fluoro (-F) substituents, is crucial for activating the aromatic ring towards attack by a nucleophile.
This compound is a potent electrophile due to the synergistic electron-withdrawing effects of the two fluorine atoms and the nitro group, all of which are ortho or para to the sites of potential nucleophilic attack. This high degree of activation facilitates the displacement of a fluoride ion by a suitable nucleophile, a key step in building the quinolone scaffold.
Comparative Analysis of Key Building Blocks
This section provides a comparative overview of this compound and its alternatives. The data presented is synthesized from various literature sources, and while direct side-by-side comparative studies are scarce, a meaningful evaluation can be made by examining the reported yields and reaction conditions for analogous transformations.
Table 1: Comparison of Precursors for Quinolone Synthesis
| Precursor | Key Features | Reported Yields (Quinolone Core Formation) | Key Considerations |
| This compound | Highly activated due to two fluoro and one nitro group. The ester group provides a convenient handle for further transformations. | Good to excellent yields in SNAr reactions. | The nitro group requires reduction to an amine for subsequent cyclization. |
| 2,4,5-Trifluoronitrobenzene | Three activating fluoro groups and one nitro group. Offers multiple sites for nucleophilic attack. | High yields in sequential SNAr reactions.[1] | Regioselectivity can be a challenge and needs careful control of reaction conditions. |
| 2,4-Dichloro-5-fluoronitrobenzene | Two chloro and one fluoro activating groups, along with a nitro group. | Commonly used in industrial syntheses of fluoroquinolones.[4] | Chlorine is a less effective activating group and a poorer leaving group than fluorine in SNAr reactions. |
| 3-Chloro-4-fluoroaniline | The amino group is already present, bypassing the need for nitro reduction. Used as a starting material in some established quinolone syntheses.[5] | Variable yields in the initial condensation step of the Gould-Jacobs reaction.[6] | The amino group can be less nucleophilic than desired, and the ring is less activated compared to nitro-substituted precursors. |
Reaction Workflows and Mechanistic Considerations
The synthesis of a quinolone core from these precursors generally follows a multi-step sequence. The choice of starting material significantly influences the initial steps of this sequence.
Figure 1: Generalized synthetic pathways to the quinolone core.
Pathway A represents the more modern approach, leveraging the high reactivity of nitro-activated aromatics. The initial SNAr reaction is typically efficient. However, the subsequent reduction of the nitro group adds a step to the overall synthesis. In contrast, Pathway B , the more traditional Gould-Jacobs approach, starts with the aniline, but the initial condensation can be lower yielding and may require harsher conditions for cyclization.[2]
Experimental Protocols
The following protocols are representative examples of the key transformations involved in the synthesis of quinolone precursors.
Protocol 1: Nucleophilic Aromatic Substitution of an Activated Nitroaromatic
This protocol describes a general procedure for the reaction of an activated nitroaromatic compound with a nucleophile, a key step in Pathway A.
Materials:
-
Activated nitroaromatic (e.g., this compound, 2,4,5-Trifluoronitrobenzene, or 2,4-dichloro-5-fluoronitrobenzene) (1.0 eq)
-
Nucleophile (e.g., ethyl cyanoacetate) (1.1 eq)
-
Base (e.g., Potassium Carbonate, Sodium Hydride) (1.5 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
To a stirred solution of the nucleophile in the anhydrous solvent, add the base portion-wise at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the nucleophilic anion.
-
Add a solution of the activated nitroaromatic in the anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Gould-Jacobs Reaction for Quinolone Synthesis
This protocol outlines the classical Gould-Jacobs reaction for the synthesis of a 4-hydroxyquinolone from a substituted aniline.
Materials:
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.0 eq)
-
High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture to approximately 100-120 °C for 1-2 hours to form the intermediate anilinomethylenemalonate, often with the removal of ethanol.
-
Add the high-boiling solvent and heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, which may cause the product to precipitate.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane, ether).
-
The crude product can be further purified by recrystallization.
Data Presentation and Discussion
Table 2: Inferred Performance in Fluoroquinolone Synthesis
| Starting Material | Typical Intermediate | Reported Overall Yields for Quinolone Core | Reference |
| 3-Chloro-4-fluoroaniline | 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | Moderate | [4] |
| 2,4-Dichloro-5-fluoroacetophenone | 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Good | [4] |
The data suggests that routes starting from more highly activated precursors, such as the dichlorofluoroacetophenone (which is derived from a related nitroaromatic compound), often proceed with better overall efficiency. The Gould-Jacobs reaction starting from 3-chloro-4-fluoroaniline can be hampered by the formation of isomers and may require more forcing conditions for cyclization.[4]
The choice of reagent ultimately depends on a variety of factors including cost, availability, and the specific substitution pattern desired in the final quinolone product. For instance, while 2,4,5-trifluoronitrobenzene offers high reactivity, controlling the regioselectivity of the initial nucleophilic attack is critical to avoid the formation of unwanted isomers.[1] this compound, with its ester functionality, provides a direct handle for subsequent cyclization and modification, potentially streamlining the overall synthetic route.
Conclusion
This compound stands as a highly effective and versatile reagent for the synthesis of quinolone cores, primarily due to its high degree of activation towards nucleophilic aromatic substitution. However, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic strategies. Reagents such as 2,4,5-trifluoronitrobenzene and 2,4-dichloro-5-fluoronitrobenzene offer alternative activation patterns and may be more cost-effective for large-scale synthesis. The more traditional approach starting from substituted anilines like 3-chloro-4-fluoroaniline, while circumventing the need for a nitro group reduction, can present challenges in terms of yield and reaction conditions.
The selection of the optimal precursor should be guided by a careful consideration of the desired final product, the required regioselectivity, and the overall efficiency of the synthetic sequence. The experimental protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to make these critical decisions.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. CN101481350A - Process for synthesizing norfloxacin - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. ablelab.eu [ablelab.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,5-difluoro-3-nitrobenzoate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. Methyl 2,5-difluoro-3-nitrobenzoate, a halogenated nitroaromatic compound, is a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, its chemical structure necessitates a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the rationale behind these procedures, grounding our actions in the principles of chemical safety and regulatory compliance.
Hazard Assessment: Understanding the Compound
This compound belongs to the class of nitroaromatic compounds. These substances are recognized for their potential toxicity and environmental hazards.[2][3] The presence of nitro groups can render these compounds mutagenic or carcinogenic, and their stability, conferred by the benzene ring, makes them resistant to natural degradation in the environment.[3] The fluorine atoms further classify it as a halogenated organic compound, placing it in a specific category for hazardous waste disposal.
Table 1: Inferred Physicochemical and Hazard Profile
| Property | Value / Information | Source / Rationale |
|---|---|---|
| Molecular Formula | C₈H₅F₂NO₄ | Based on chemical structure. |
| Molecular Weight | 217.13 g/mol | Based on chemical structure.[4] |
| Appearance | Likely a white to light yellow solid. | Inferred from similar compounds.[1][5] |
| GHS Hazard Classes | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319). | Based on ECHA classification for Methyl 2,6-difluoro-3-nitrobenzoate.[4] |
| Toxicity Concerns | Nitroaromatic compounds are generally considered toxic, with potential for mutagenicity and carcinogenicity.[2][3][6] They can cause severe hematologic changes.[7] | General classification for nitroaromatics. |
| Environmental Fate | Resistant to oxidative degradation, leading to environmental persistence and contamination of soil and groundwater.[3] | General properties of nitroaromatic compounds. |
Immediate Safety & Handling Protocols
Before any disposal-related activity, ensure all immediate safety measures are in place. The primary goal is to prevent exposure and environmental release.
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound class, appropriate PPE is mandatory.
-
Gloves: Chemically resistant nitrile gloves are a minimum requirement. For extended handling, consider double-gloving.[8][9]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[8]
-
Respiratory Protection: All handling of solid powder or potential aerosols should occur within a certified chemical fume hood to prevent inhalation.[8]
Spill & Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[8][10]
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention.[10]
-
Spill Cleanup: For small spills, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, properly labeled hazardous waste container for disposal.[11][12][13] Do not allow the chemical to enter drains.[14]
Waste Characterization and Segregation: A Critical Decision
Proper disposal begins with correct waste identification and segregation at the point of generation. This is not merely an operational step but a legal requirement under the Resource Conservation and Recovery Act (RCRA).[15][16] this compound must be managed as hazardous waste.
The logic for its segregation is clear:
-
It is a halogenated organic compound due to the fluorine atoms.
-
It is distinct from non-halogenated organic waste (e.g., acetone, ethanol) and inorganic/aqueous waste (e.g., acids, bases).[17]
Cross-contamination of waste streams can create dangerous reactions and significantly increase disposal costs. For instance, mixing halogenated solvents with non-halogenated streams can render the entire volume more expensive to dispose of.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. capotchem.com [capotchem.com]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. bucknell.edu [bucknell.edu]
Personal protective equipment for handling Methyl 2,5-difluoro-3-nitrobenzoate
Essential Safety and Handling Guide for Methyl 2,5-difluoro-3-nitrobenzoate
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, offering a procedural and logical approach to chemical safety, grounded in established principles and data.
A Note on the Safety Data: Direct and comprehensive safety data for this compound is not widely published. Therefore, this guide is expertly synthesized from the known hazards of the closely related isomer, Methyl 2,6-difluoro-3-nitrobenzoate, which shares the same functional groups and is expected to exhibit a similar toxicological profile. This conservative approach ensures the highest degree of safety in your operations.
Hazard Identification and Risk Assessment
The primary step in safe handling is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS) classifications for the structural isomer, Methyl 2,6-difluoro-3-nitrobenzoate, we can anticipate the following risks.[1][2]
| Hazard Classification | GHS Hazard Statement | Potential Effect |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, or dermatitis.[1][2] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Contact with eyes can cause significant, potentially damaging, irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[2] |
The core directive is to prevent contact with skin, eyes, and to avoid inhalation of the solid particulate. All subsequent protocols are designed around mitigating these specific risks.
The Hierarchy of Controls: A Foundational Approach
Before detailing Personal Protective Equipment (PPE), it's crucial to acknowledge the hierarchy of safety controls. PPE is the final, though essential, line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
This guide focuses on the engineering, administrative, and PPE levels of control, assuming the use of this compound is necessary for your research objectives.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Rationale: Protects against dust particles and potential splashes. Must be worn at all times when handling the chemical. Standard safety glasses are insufficient.[3] |
| Face Shield | Rationale: Recommended in conjunction with goggles when there is a heightened risk of splashing, such as during bulk transfers or solution preparation.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Rationale: Provides a barrier against skin irritation. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[5] |
| Body Protection | Laboratory Coat | Rationale: Protects skin and personal clothing from contamination. Should be kept fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator | Rationale: Required when dusts may be generated and engineering controls (like a fume hood) are not available or insufficient. A particulate filter (e.g., N95) may be appropriate for nuisance dusts.[2][3] |
Operational Protocol: A Step-by-Step Guide
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe science.
Pre-Handling and Preparation
-
Designate the Area: All handling of solid this compound should occur within a certified chemical fume hood to control dust and vapor.[6]
-
Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[6]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvent containers, and waste containers, and place them within the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
